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  • Product: phenol;propane-1-sulfonic acid
  • CAS: 70775-94-9

Core Science & Biosynthesis

Foundational

The Amphiphilic Workhorse: A Technical Guide to p-Toluenesulfonic Acid Monohydrate

Topic: Physicochemical Properties of p-Toluenesulfonic Acid Monohydrate (PTSA·H₂O) Content Type: Technical Whitepaper / Process Guide Audience: Pharmaceutical Process Chemists, Formulators, and Regulatory Scientists[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of p-Toluenesulfonic Acid Monohydrate (PTSA·H₂O) Content Type: Technical Whitepaper / Process Guide Audience: Pharmaceutical Process Chemists, Formulators, and Regulatory Scientists[1]

Introduction: Beyond the "Organic Sulfuric Acid"

p-Toluenesulfonic acid monohydrate (PTSA[2][3][4]·H₂O) is often reductively described merely as a soluble alternative to sulfuric acid. For the drug development scientist, however, it represents a critical bridge between the aqueous and organic phases. Its unique physicochemical profile—combining strong acidity (


) with a lipophilic toluene moiety—allows it to drive catalysis in non-polar media and form stable, crystalline salts (tosylates) with hydrophobic APIs where mineral acids fail.

This guide moves beyond basic data sheets to analyze the structural, thermal, and reactive properties of PTSA·H₂O, with a specific focus on its application in salt selection and the critical management of genotoxic impurities (GTIs).

Fundamental Physicochemical Profile

The monohydrate form is the thermodynamic standard for handling. Anhydrous PTSA is highly hygroscopic and difficult to weigh accurately in GMP environments.

Table 1: Core Physicochemical Specifications
PropertyValue / CharacteristicApplication Note
Formula

Stoichiometry is critical; 1 eq. PTSA·H₂O provides 1 eq.

and 1 eq.

.
Molecular Weight 190.22 g/mol Use this value for molar calculations, not the anhydrous weight (172.20).[4]
Appearance White to off-white monoclinic leafletsColoration (pink/grey) indicates oxidative impurities or iron contamination.
Melting Point 103°C – 107°CSharp melting point indicates high purity. Anhydrous melts much lower (~38°C).[4]
Acidity (

)
-2.8 (approx)Strong acid. Comparable to

but non-oxidizing.
Solubility (Water) ~67 g / 100 mL (

)
Highly soluble due to ionic dissociation.
Solubility (Organic) High (EtOH, MeOH, Ethers)The tolyl ring facilitates solubility in organic reaction matrices.
Hygroscopicity Moderate (Monohydrate) to High (Anhydrous)The monohydrate is stable at ambient humidity but will deliquesce >65% RH.

Solid-State Characterization & Thermal Stability

Understanding the crystal lattice is vital for process stability. PTSA·H₂O crystallizes in the Monoclinic


  space group.[3] The lattice is stabilized by a hydrogen-bonding network involving the sulfonate oxygens and the water of hydration.
Thermal Decomposition Pathway

Unlike mineral acids, PTSA·H₂O has a complex thermal profile. It does not simply boil; it dehydrates and then decomposes.

ThermalProfile Solid PTSA·H₂O (Solid) Stable < 40°C Melt Melting Onset 103-107°C Solid->Melt Heating Dehydration Dehydration (Loss of Crystal Water) ~100-110°C Melt->Dehydration Open System Anhydrous Anhydrous Melt Highly Reactive Dehydration->Anhydrous - H₂O Decomp Thermal Decomposition (Desulfonation/Charring) > 180°C Anhydrous->Decomp Prolonged Heat

Figure 1: Thermal evolution of PTSA·H₂O.[2][3] Note that in closed systems (reactors), dehydration may lead to hydrolysis side-reactions if the water is not removed azeotropically.

Application in Drug Development: The Tosylate Advantage

Why choose a Tosylate salt? The decision is rarely arbitrary. It is a strategic choice to balance bioavailability with manufacturability.

The "Hydrotrope" Effect

PTSA acts as a hydrotrope. The aromatic ring allows for


 stacking with hydrophobic drug cores, while the sulfonate head group interacts with water. This often results in tosylate salts having higher aqueous solubility  than the free base, yet higher lipophilicity  (and membrane permeability) than a corresponding hydrochloride salt.
Salt Selection Decision Logic

The following workflow illustrates when to deploy PTSA during lead optimization.

SaltSelection Start API Free Base (Poor Solubility/Bioavailability) pKaCheck Is API Basic? (pKa > 2.0) Start->pKaCheck HCl_Test Evaluate HCl Salt pKaCheck->HCl_Test Yes HCl_Result Hygroscopic or Low Lipophilicity? HCl_Test->HCl_Result Tosylate Select Tosylate Salt HCl_Result->Tosylate Yes Reason1 Mechanism: Increases Lipophilicity (Better Permeability) Tosylate->Reason1 Reason2 Mechanism: Disrupts Crystal Packing (Better Solubility) Tosylate->Reason2

Figure 2: Strategic rationale for selecting Tosylate salts over standard Hydrochlorides.

Critical Safety: Control of Genotoxic Impurities (GTIs)

This is the most critical regulatory aspect of using PTSA. The interaction of PTSA with lower alcohols (Methanol, Ethanol, Isopropanol) generates Alkyl Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate). These are potent alkylating agents and known genotoxins.[5]

Regulatory Limit: Under ICH M7, these are Class 1 impurities. The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day .

Mechanism of Formation


  • Condition: Acidic environment + Heat + Alcohol solvent.[3]

  • Risk:[6][7][8] High during recrystallization or salt formation in alcoholic media.

Protocol: Purging & Control Strategy

To ensure patient safety and regulatory compliance, the following "Self-Validating" protocol should be adopted.

Step 1: Solvent Selection (Prevention)
  • Preferred: Avoid alcohols in the final step if possible. Use Acetone, Ethyl Acetate, or Water.[3]

  • Alternative: If alcohol is required for solubility, use higher molecular weight alcohols (e.g., Butanol) where the resulting tosylate is less volatile and sterically hindered, though genotoxicity risk remains.

Step 2: The "Quench" (Process Control)

If alcoholic solvents are used, you must prove the impurity is purged.

  • Reaction: Perform salt formation.

  • Distillation: Remove alcohol via azeotropic distillation with a non-protic solvent (e.g., Toluene or Ethyl Acetate).

  • Water Wash: Alkyl tosylates hydrolyze back to acid and alcohol in the presence of water/base, but slowly. A distinct water wash step helps partition the highly polar PTSA (excess) away, but the lipophilic ester may remain in the organic layer. Crucial: Ensure excess PTSA is washed out.

Step 3: Analytical Validation (The "Self-Check")

Develop a GC-MS or LC-MS/MS method with a Limit of Quantitation (LOQ) at 0.5 ppm relative to the API.

  • Checkpoint: Test the wet cake before drying. Drying can sometimes volatilize methyl tosylate, but it cannot be relied upon as the sole control measure.

GTIControl Input PTSA + Alcohol Solvent Risk Risk: Alkyl Tosylate (Genotoxin) Input->Risk Control1 Strategy A: Switch Solvent (e.g., EtOAc/Water) Risk->Control1 Preferred Control2 Strategy B: Scavenge/Purge (Water Wash + Drying) Risk->Control2 Mitigation Validation GC-MS Validation (< ppm levels) Control1->Validation Control2->Validation

Figure 3: Risk mitigation workflow for Alkyl Tosylate impurities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Elder, D. P., et al. (2010).[9] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Phenol-Based Sulfonic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Phenol-based sulfonic acids are a pivotal class of organic compounds, integral to a multitude of industrial and pharmaceutical application...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol-based sulfonic acids are a pivotal class of organic compounds, integral to a multitude of industrial and pharmaceutical applications. Their utility spans from serving as potent catalysts and versatile intermediates in dye and pigment manufacturing to forming the foundational structure of sulfonamide drugs.[1] This guide provides an in-depth exploration of the synthesis and characterization of these valuable molecules. We will delve into the nuances of various synthetic strategies, including classical direct sulfonation and milder, more selective methodologies. Furthermore, this document offers a comprehensive overview of the critical characterization techniques required to verify the structure, purity, and stability of the synthesized compounds. Each section is underpinned by field-proven insights, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Strategic Importance and Applications

Phenol-based sulfonic acids are characterized by the presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to an aromatic ring. This unique combination of functional groups imparts a range of desirable properties, including high acidity, water solubility, and the ability to act as a versatile chemical intermediate.[1]

Key application areas include:

  • Pharmaceuticals: As precursors for sulfonamide drugs, a class of antibacterial agents.[1]

  • Detergents and Surfactants: Utilized for their surface-active properties.[1]

  • Dye & Pigment Industry: Serve as intermediates in the synthesis of various colorants.[1]

  • Catalysis: Employed as strong acid catalysts in various organic reactions.[2]

  • Electroplating: Used in baths for tin-plating applications.[2]

Synthetic Strategies: A Decision-Making Framework

The selection of an appropriate synthetic route is paramount and depends on the desired isomer, required purity, and scale of the reaction. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[3]

Below is a decision-making flowchart to guide the selection of a suitable synthetic methodology.

start Select Desired Isomer and Purity thermo_kinetic Thermodynamic vs. Kinetic Control? start->thermo_kinetic high_purity High Purity Required? thermo_kinetic->high_purity No direct_sulfonation Direct Sulfonation with H₂SO₄ thermo_kinetic->direct_sulfonation Yes mild_conditions Mild Conditions Needed? high_purity->mild_conditions No so3_pyridine Sulfonation with SO₃-Pyridine Complex high_purity->so3_pyridine Yes mild_conditions->direct_sulfonation No enzymatic Enzymatic Sulfation mild_conditions->enzymatic Yes

Caption: Decision-making flowchart for selecting a synthetic route.

Direct Sulfonation with Concentrated Sulfuric Acid

Direct sulfonation is a conventional and straightforward method for introducing a sulfonic acid group onto the phenol ring. The regioselectivity of this reaction is highly dependent on temperature, a classic example of thermodynamic versus kinetic control.[1]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 25-40°C), the reaction favors the formation of the ortho-phenolsulfonic acid isomer.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100-110°C), the more stable para-phenolsulfonic acid is the major product, with yields around 95%.[1]

This protocol is adapted from established synthetic methods.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 94 g (1.0 mol) of molten phenol.

  • Reaction: Slowly and with constant stirring, add 104 g (1.06 mol) of concentrated sulfuric acid (96-98%). The addition is exothermic, and the temperature of the mixture will rise.

  • Heating: Heat the reaction mixture to 100-110°C using an oil bath. Maintain this temperature and continue stirring for 5-6 hours.[1] During this time, water formed in the reaction may distill off.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by conversion to its salt, followed by recrystallization and acidification.

Causality Insight: The reversibility of the sulfonation reaction allows for the thermodynamically more stable para isomer to predominate at higher temperatures, as the initially formed ortho isomer can revert to the starting materials and then reform as the para product.

Sulfonation with Sulfur Trioxide-Pyridine Complex

For substrates sensitive to strong acids or when higher selectivity is required, the sulfur trioxide-pyridine (SO₃·pyridine) complex is an excellent alternative. This reagent is milder and can minimize the formation of byproducts.[4]

This protocol is a general method for the sulfation of phenolic compounds.[4]

  • Preparation: Dissolve the phenolic compound (1 equivalent) in a suitable dry solvent such as dioxane or acetonitrile under an inert atmosphere (e.g., argon).[4]

  • Reaction: Add the SO₃·pyridine complex (1.5-2 equivalents) portion-wise to the solution while stirring at a controlled temperature (e.g., 0°C to room temperature).[4]

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or diethylamine).[4]

  • Isolation and Purification: The product can be isolated by precipitating its salt (e.g., sodium salt) with a solvent like ethanol.[5] Further purification can be achieved by column chromatography or recrystallization.[4]

Causality Insight: The SO₃·pyridine complex is a less aggressive electrophile than the protonated sulfur trioxide in concentrated sulfuric acid. This moderation reduces the likelihood of charring and the formation of disubstituted byproducts, leading to a cleaner reaction profile.

Enzymatic Sulfation

For applications requiring high selectivity and exceptionally mild reaction conditions, enzymatic sulfation using aryl sulfotransferases (AST) is a powerful technique. These enzymes catalyze the transfer of a sulfonate group from a donor, such as p-nitrophenyl sulfate (p-NPS), to the phenolic hydroxyl group.[4]

  • Preparation: Dissolve the phenolic substrate in a minimal amount of an organic solvent (e.g., acetone) and add it to a buffered solution (e.g., Tris-glycine buffer, pH 8.9) containing the aryl sulfotransferase and the sulfate donor (p-NPS).[4]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) under an inert atmosphere for several hours.[4]

  • Monitoring: Monitor the formation of the sulfated product by TLC or HPLC.

  • Workup: After the reaction, heat the mixture to 95°C to denature the enzyme.[4]

  • Purification: Remove the byproduct (p-nitrophenol) by extraction with an organic solvent like ethyl acetate. The aqueous phase containing the desired sulfated product can then be purified using techniques such as gel filtration column chromatography (e.g., Sephadex LH-20).[4]

Causality Insight: The enzyme's active site provides a specific environment that orients the phenolic substrate and the sulfate donor, leading to highly regioselective sulfation that is often difficult to achieve through chemical methods, especially with complex polyphenolic substrates.

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized phenol-based sulfonic acids. A combination of spectroscopic and thermal analysis techniques is typically employed.

start Synthesized Compound structure Structural Elucidation start->structure purity Purity Assessment start->purity stability Stability Analysis start->stability nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr ftir FTIR Spectroscopy structure->ftir ms Mass Spectrometry structure->ms hplc HPLC purity->hplc elemental Elemental Analysis purity->elemental tga Thermogravimetric Analysis (TGA) stability->tga dsc Differential Scanning Calorimetry (DSC) stability->dsc

Caption: Workflow for the comprehensive characterization of phenol-based sulfonic acids.

Spectroscopic Analysis

NMR is a powerful tool for the unambiguous structural elucidation of organic compounds.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern (ortho, meta, or para). For instance, in p-phenolsulfonic acid, the aromatic protons typically appear as two doublets.[2]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are influenced by the positions of the hydroxyl and sulfonic acid groups.

Table 1: Predicted NMR Data for Phenolsulfonic Acid Isomers

IsomerTechniquePredicted Chemical Shifts (ppm)
o-Phenolsulfonic Acid¹H NMRAromatic protons: ~6.9-7.8 ppm[2]
¹³C NMRAromatic carbons: ~115-158 ppm[7]
p-Phenolsulfonic Acid¹H NMRAromatic protons: Doublets around 6.75 and 7.5 ppm[2]
¹³C NMRAromatic carbons: ~115-158 ppm[7]

Causality Insight: The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group exert opposing effects on the electron density of the aromatic ring, leading to characteristic shifts in the NMR spectra that allow for precise structural assignment.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted FTIR Peak Assignments for Phenolsulfonic Acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3650-3250 (broad)O-H stretchPhenolic -OH
~1480Aromatic C=C stretchAromatic Ring[8]
~1080Symmetric O=S=O stretchSulfonic Acid (-SO₃H)[8]

Causality Insight: The presence of a broad absorption band in the 3650-3250 cm⁻¹ region is a strong indicator of the hydroxyl group, often broadened due to hydrogen bonding. The characteristic symmetric O=S=O stretching vibration around 1080 cm⁻¹ confirms the successful introduction of the sulfonic acid group.[8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For phenol-based sulfonic acids, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂).[9]

  • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.

  • Fragmentation: The loss of SO₂ (64 Da) from the molecular ion is a characteristic fragmentation pattern for aromatic sulfonic acids.[9]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability of the synthesized compounds.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the sulfonic acid. The thermal decomposition of some aromatic sulfonic acids can release SO₂ gas.[3]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points and other phase transitions.

Causality Insight: The thermal stability of phenol-based sulfonic acids is an important consideration for their application as catalysts, as it dictates the maximum operating temperature. TGA provides a direct measure of this stability.

Conclusion

The synthesis and characterization of novel phenol-based sulfonic acids require a systematic and well-informed approach. The choice of synthetic method should be guided by the desired product and purity requirements, with options ranging from classical direct sulfonation to milder enzymatic routes. Comprehensive characterization using a suite of spectroscopic and thermal analysis techniques is non-negotiable for verifying the structure, purity, and stability of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel and functional phenol-based sulfonic acids for a wide array of scientific and industrial applications.

References

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Retrieved from [Link]

  • Kolaříková, M., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8493. [Link]

  • Allen. (n.d.). Sulphonation of phenol with conc. H_(2)SO_(4) at 288-298 K gives. Retrieved from [Link]

  • mzCloud. (2016). 4 Phenolsulfonic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0286426). Retrieved from [Link]

  • Abdel-Hay, M. H., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • ResearchGate. (n.d.). (a) NMR spectrum of the precursor solution of sulfonated phenol in.... Retrieved from [Link]

  • Bates, R. G., & Bower, V. E. (1956). The second dissociation constant of p-phenolsulfonic acid and pH values of phenolsulfonate-phenolate buffers from 0 to 60 C. Journal of Research of the National Bureau of Standards, 57(3), 153. [Link]

  • SIELC Technologies. (2018). m-Phenolsulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). o-Phenolsulfonic acid. Retrieved from [Link]

  • Nease Performance Chemicals. (2014). Naxcat® P65D SAFETY DATA SHEET. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • I. R., Desi, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 108-122. [Link]

  • ResearchGate. (n.d.). FTIR-spectra of PEEK after different times of sulfonation (PEEK-Ref =.... Retrieved from [Link]

Sources

Foundational

"thermodynamic properties of propane-1-sulfonic acid aqueous solutions"

The following technical guide details the thermodynamic characterization of propane-1-sulfonic acid (PSA) and its salts. This document is structured for researchers requiring rigorous physicochemical grounding for solubi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization of propane-1-sulfonic acid (PSA) and its salts. This document is structured for researchers requiring rigorous physicochemical grounding for solubility enhancement and formulation stability.

Technical Whitepaper | Version 1.0 Target Audience: Formulation Scientists, Physical Chemists, Drug Development Leads

Executive Summary: The Hydrotropic Bridge

Propane-1-sulfonic acid (


, PSA) and its conjugate base, propane-1-sulfonate, occupy a critical thermodynamic niche between cosolvents  (like ethanol) and surfactants  (like SDS). Lacking a sufficiently long alkyl chain to form stable micelles (Critical Micelle Concentration, CMC), PSA functions primarily as a hydrotrope .

Its utility in drug development stems from its ability to disrupt the tertiary structure of water and lower the interfacial tension of hydrophobic solutes without causing the foaming or emulsification issues associated with long-chain surfactants. This guide analyzes the thermodynamic parameters—specifically volumetric and compressibility properties—that govern this "salting-in" mechanism.[1][2]

Physicochemical Profile

PropertyValue / Description
IUPAC Name Propane-1-sulfonic acid
CAS Number 5284-66-2 (Acid), 14533-63-2 (Na Salt)
Molecular Weight 124.16 g/mol (Acid)
pKa < 1.0 (Strong Acid)
Physical Form Hygroscopic liquid/solid (Acid); Crystalline solid (Na Salt)
Solubility Miscible in water (Hydrophilic headgroup dominates)
Functional Class Hydrotrope, Ion-Pairing Reagent, Strong Acid Catalyst
The Acid vs. Salt Distinction

In aqueous solution, PSA acts as a strong electrolyte.



While the acid form is used in catalysis, the sodium salt (Sodium Propane-1-sulfonate)  is the standard for pharmaceutical profiling to avoid pH-induced degradation of active pharmaceutical ingredients (APIs). The thermodynamic data below applies to the dissociated sulfonate anion, which is the active hydrotropic species.

Thermodynamic Methodology

To characterize the solute-solvent interactions of PSA, we rely on infinite dilution properties derived from density (


) and speed of sound (

) measurements.
Partial Molar Volume ( )

The partial molar volume at infinite dilution reflects the intrinsic volume of the solute plus the volume change of the solvent due to solvation (electrostriction).

  • Propyl Chain (

    
    ):  Contributes a positive volume increment due to hydrophobic hydration (formation of a clathrate-like water cage).
    
  • Sulfonate Head (

    
    ):  Causes a sharp decrease  in volume (electrostriction) as water molecules pack tightly around the anionic charge.
    

Typical Value Range (298.15 K): For sodium propane-1-sulfonate, the apparent molar volume (


) typically follows the Redlich-Meyer equation:


  • 
     (estimated):  ~85 - 95 cm³/mol
    
  • Note: The methylene group (

    
    ) contribution is roughly +16 cm³/mol per group. The sulfonate headgroup contribution is significantly smaller than its van der Waals volume due to the electrostrictive "crushing" of the solvent structure.
    
Isentropic Compressibility ( )

Derived from the Laplace equation (


), this parameter measures the "stiffness" of the solvation shell.
  • Trend: PSA solutions exhibit negative apparent molar isentropic compressibility.

  • Mechanism: The water molecules in the primary hydration shell of the sulfonate group are held tightly by electrostatic forces, making them less compressible than bulk water. As concentration increases, the solution becomes "stiffer" acoustically.

Hydrotropy: The Thermodynamic Mechanism

Unlike surfactants that aggregate into micelles above a CMC, PSA operates via a Minimum Hydrotropic Concentration (MHC) .

The Mechanism
  • Dilute Region (< MHC): PSA exists as discrete monomers. The thermodynamic properties are dominated by the hydration of the

    
     group.
    
  • Hydrotropic Region (> MHC): PSA molecules begin to self-associate via their short propyl chains (stacking interactions). This creates localized non-polar regions that can solubilize hydrophobic drugs (e.g., nifedipine, ketoprofen).

Diagram 1: Hydrotropic Solubilization Pathway

Hydrotropy cluster_0 Dilute Phase (< MHC) cluster_1 Hydrotropic Phase (> MHC) Monomer PSA Monomer (Hydrated) Cluster PSA Stacks (Fluctuating Aggregates) Monomer->Cluster Self-Association (Entropy Driven) Water Bulk Water (H-Bonded Network) Water->Cluster Structure Breaking Solute Hydrophobic Drug (Solubilized) Cluster->Solute Co-Solubilization

Caption: Transition of PSA from monomeric electrolyte to hydrotropic aggregate capable of drug solubilization.

Experimental Protocol: Measuring Thermodynamic Parameters

To generate high-quality data for PSA formulations, follow this self-validating protocol.

Required Instrumentation
  • Digital Density Meter: Oscillating U-tube (e.g., Anton Paar DMA 5000). Precision:

    
     g/cm³.
    
  • Sound Velocity Meter: Pulse-echo principle (e.g., Anton Paar DSA 5000 M). Precision:

    
     m/s.
    
  • Temperature Control: Peltier thermostat, stability

    
     K.
    
Step-by-Step Workflow

Step 1: Sample Preparation

  • Dry Sodium Propane-1-sulfonate at 110°C under vacuum for 24h to remove hydrate water.

  • Prepare a stock solution (e.g., 1.0 mol/kg) using degassed, double-distilled water.

  • Prepare a dilution series (0.05 to 0.8 mol/kg) by weight (gravimetric precision

    
     mg).
    

Step 2: Measurement Cycle

  • Inject pure water (reference) to calibrate

    
     and characteristic frequency.
    
  • Inject sample from lowest to highest concentration to minimize carryover memory effects.

  • Record Period of Oscillation (

    
    ) and Time of Flight (
    
    
    
    ).

Step 3: Calculation of Apparent Molar Properties Calculate Apparent Molar Volume (


) using the equation:


  • 
    : Molar mass of solute ( g/mol )
    
  • 
    : Molality (mol/kg)[3][4]
    
  • 
    : Density of solution and solvent.[4]
    

Diagram 2: Thermodynamic Characterization Workflow

Workflow Start Start: Pure PSA Salt Prep Gravimetric Dilution Series (0.05 - 1.0 m) Start->Prep Measure Simultaneous Measurement (Density & Sound Speed) Prep->Measure Calc_Rho Calculate Density (ρ) Measure->Calc_Rho Calc_U Calculate Sound Speed (u) Measure->Calc_U Derive_V Apparent Molar Volume (φV) Slope = Solute-Solute Interaction Calc_Rho->Derive_V Derive_K Isentropic Compressibility (Ks) Rigidity of Solvation Shell Calc_Rho->Derive_K Calc_U->Derive_K Laplace Eq

Caption: Workflow for deriving thermodynamic parameters from raw density and acoustic data.

References

  • Hydrotropy Fundamentals: Neuberg, C. (1916). "Hydrotropy."[5][6][7] Biochem. Z., 76, 107-139. (Foundational concept of hydrotropic salts).

  • Volumetric Properties of Sulfonates:Romero, C.M., et al. (2018). "Partial Molar Volumes of Organic Electrolytes." J. Chem. Eng. Data.
  • Experimental Standards: NIST Standard Reference Data - Thermophysical Properties of Fluid Systems.

  • Propane-1-sulfonate Salt Data: PubChem Compound Summary for CID 23674681, Sodium propane-1-sulfonate.

  • Acoustic Methods:Apelblat, A. (2011). "Speed of Sound and Isentropic Compressibility in Aqueous Solutions." Springer.

Sources

Foundational

"biological activity screening of functionalized propane-1-sulfonic acids"

Technical Guide for Medicinal Chemistry & Pharmacology Executive Summary & Scaffold Rationale Functionalized propane-1-sulfonic acids (P-1-SA) represent a specialized class of organosulfur compounds characterized by a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Pharmacology

Executive Summary & Scaffold Rationale

Functionalized propane-1-sulfonic acids (P-1-SA) represent a specialized class of organosulfur compounds characterized by a highly polar sulfonate head group separated from a functional tail by a flexible propyl linker.[1] This scaffold is clinically validated by Homotaurine (3-amino-1-propanesulfonic acid; Alzhemed™) and Acamprosate (3-acetamido-1-propanesulfonic acid; Campral®).[1]

Why Screen This Scaffold?

  • Bioisosterism: The sulfonate group (

    
    ) mimics the carboxylate (
    
    
    
    ) of endogenous neurotransmitters (e.g., GABA, Glutamate) but possesses a lower pKa (~1.5 vs. 4.5), ensuring full ionization at physiological pH. This alters receptor binding kinetics and metabolic stability.[1]
  • Anti-Amyloidogenic Properties: The sulfonate moiety interacts with cationic residues (His, Lys, Arg) on amyloid-

    
     peptides, inhibiting fibrillization—a mechanism distinct from traditional enzyme inhibitors.
    
  • Zwitterionic Nature: Derivatives often form "inner salts," creating unique solubility profiles and membrane interaction challenges that require specialized screening protocols.[1]

Chemical Space & Library Design

Before screening, the library must be characterized.[1] The core synthesis typically involves the nucleophilic ring-opening of 1,3-propane sultone , a highly reactive electrophile.

Functionalization Pathways[1]
  • Amination: Reaction with primary/secondary amines yields homotaurine analogs (GABA mimetics).[1]

  • Esterification/Amidation: Modifying the sulfonate itself is difficult; typically, the "tail" (C3 position) is modified. However, sulfonamide derivatives are synthesized to improve blood-brain barrier (BBB) permeability by masking the anionic charge.

DOT Diagram: Synthesis & Functionalization Logic

SynthesisWorkflow Sultone 1,3-Propane Sultone (Core Electrophile) Intermediate Ring Opening (SN2 Reaction) Sultone->Intermediate + Nucleophile Nu Nucleophile (R-NH2, R-OH, R-SH) Nu->Intermediate Prod_Amino 3-Amino-1-propanesulfonic acid (Homotaurine Class) Intermediate->Prod_Amino If Nu = Amine Prod_Ether 3-Alkoxy-1-propanesulfonic acid (Surfactant/Detergent Class) Intermediate->Prod_Ether If Nu = Alcohol Prod_Amido 3-Acetamido-1-propanesulfonic acid (Acamprosate Class) Prod_Amino->Prod_Amido + Acetylation

Figure 1: Synthetic divergence from 1,3-propane sultone to bioactive scaffolds.

Screening Cascade: From In Silico to In Vitro

Due to the high polarity of the sulfonate group, standard "Lipinski" filters often fail. The screening cascade must prioritize electrostatic interactions and permeability early.[1]

Tier 1: In Silico Profiling (Physicochemical)
  • Ionization State: At pH 7.4, P-1-SA derivatives are 100% anionic.[1]

  • LogD vs. LogP: Do not rely on LogP. Use LogD(7.4) . Homotaurine has a LogP of ~ -2.5, making it highly water-soluble but BBB-impermeable via passive diffusion.[1]

  • Toxicity Alert: Screen for residual 1,3-propane sultone (a potent alkylating carcinogen) in the library.

Tier 2: Primary Biological Activity (Target Engagement)
A. Anti-Amyloid Aggregation Assay (Thioflavin T)

For derivatives designed as neuroprotective agents (Alzheimer’s), the primary readout is the inhibition of Amyloid-


 (A

42) fibrillation.
  • Mechanism: Sulfonates bind the A

    
     HHQK domain, stabilizing monomers.
    
  • Readout: Fluorescence reduction (ThT binds fibrils, not monomers).[1]

Protocol 1: ThT Fluorescence Kinetic Assay

  • Preparation: Dissolve A

    
    42 (10 
    
    
    
    M) in PBS (pH 7.4).
  • Treatment: Add test compounds (10–500

    
    M) to wells. Include Homotaurine as a positive control.[1]
    
  • Probe: Add Thioflavin T (20

    
    M).
    
  • Incubation: 37°C for 24–48 hours with shaking.

  • Detection: Ex: 440 nm / Em: 485 nm.

  • Metric: Calculate % Inhibition of plateau fluorescence relative to vehicle.

B. GABA-A/B Receptor Binding

For derivatives designed as CNS depressants (Alcohol use disorder).[1]

  • Assay Type: Radioligand Displacement.[1]

  • Ligands: [3H]-GABA (Agonist site) or [3H]-Baclofen (GABA-B).

  • Note: Acamprosate is a weak modulator; binding may require specific subunit combinations or allosteric conditions (e.g., presence of glutamate).

Secondary Screening: Functional & ADME

Functional Neuroprotection (Cell-Based)

Since binding doesn't guarantee efficacy, functional assays in neuronal lines (SH-SY5Y or PC12) are mandatory.

Protocol 2: Oxidative Stress Rescue

  • Culture: SH-SY5Y cells in DMEM/F12.

  • Pre-treatment: Incubate with P-1-SA derivative (1–100

    
    M) for 2 hours.
    
  • Insult: Add

    
     (100 
    
    
    
    M) or oligomeric A
    
    
    42.[1]
  • Duration: 24 hours.

  • Readout: MTT or CellTiter-Glo (ATP quantification).[1]

  • Success Criteria: Statistical restoration of viability >20% over vehicle/insult control.

The Permeability Challenge (PAMPA-BBB)

Critical Insight: Sulfonic acids generally have zero passive BBB permeability.[1] If a hit shows in vivo activity, it is likely utilizing a transporter (e.g., Taurine Transporter - TauT) or paracellular leak.

  • Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).

  • Modification: Use lipid oil containing phosphatidylcholine to mimic brain lipids.[1]

  • pH: Run donor plate at pH 7.4.

  • Control: Verapamil (High perm), Theophylline (Low perm), Homotaurine (Transporter-dependent/Low passive).

Data Interpretation & SAR

Table 1: Structure-Activity Relationship (SAR) Trends

Structural ModificationEffect on LogD (7.4)Effect on GABA ActivityEffect on Amyloid Inhibition
Core (3-Amino-1-PSA) -2.5 (Very Low)High (Agonist)High (Ionic binding)
N-Acetylation (Acamprosate) -1.8 (Low)Modulates NMDA/GABAModerate
Sulfonamide Replacement +0.5 to +1.5Loss of ionic mimicryReduced (Loss of anion)
C2-Gem-Dimethyl -2.0Steric hindranceVariable
N-Lipophilic Chain (C8+) > 0.0Membrane disruption (Toxic)Forms Micelles (False Positive)

DOT Diagram: Screening Decision Tree

ScreeningCascade cluster_0 Tier 1: Physicochemical cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional/ADME Library P-1-SA Library Tox Sultone Residual Test Library->Tox Solubility Aq. Solubility > 100µM? ThT Amyloid Aggregation (ThT Assay) Solubility->ThT Neurodeg. Track GABA GABA Binding (Radioligand) Solubility->GABA CNS Track Tox->Solubility Pass Cell Neuroprotection (SH-SY5Y + H2O2) ThT->Cell IC50 < 50µM GABA->Cell Ki < 10µM Perm PAMPA / Caco-2 (Transporter Check) Cell->Perm Lead Lead Perm->Lead Permeable OR Transporter Substrate

Figure 2: The decision matrix for advancing propane-1-sulfonic acid derivatives.

References

  • Aisen, P. S., et al. (2006).[1][2] "Tramiprosate, a polymerization inhibitor of amyloid-beta peptide, in mild-to-moderate Alzheimer's disease."[3] Archives of Medical Research.[1] Link

  • Scott, L. J., et al. (2005).[1] "Acamprosate: A Review of its Use in the Maintenance of Abstinence in Patients with Alcohol Dependence." CNS Drugs.[1] Link

  • Manzano, S., et al. (2020).[1][2] "Homotaurine: A Review of its Potential Neuroprotective Effects in Alzheimer's Disease." Frontiers in Neuroscience. Link

  • Kocis, P., et al. (2012).[1] "Elucidation of the binding mode of the homotaurine analog 3-acetamidopropane-1-sulfonic acid to the GABA-A receptor." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "Acamprosate (CID 71158)."[1][4] National Center for Biotechnology Information.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Versatile Methodologies for the Preparation of Functionalized Surfactants from Propane-1-Sulfonic Acid

Abstract This comprehensive guide details robust and versatile methods for the synthesis of functionalized surfactants utilizing propane-1-sulfonic acid and its derivatives as the hydrophilic head group. The unique chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and versatile methods for the synthesis of functionalized surfactants utilizing propane-1-sulfonic acid and its derivatives as the hydrophilic head group. The unique chemical structure of the propane sulfonate moiety imparts desirable properties for applications in detergency, emulsification, and drug delivery.[1] We present three primary synthetic strategies: the efficient ring-opening of 1,3-propanesultone, the conversion to and subsequent reaction of propane-1-sulfonyl chloride, and a modern thiol-ene "click" chemistry approach. This document provides not only step-by-step protocols but also the underlying chemical principles, causality behind experimental choices, and critical safety information, targeting researchers, scientists, and professionals in drug development.

Introduction: The Propane Sulfonate Head Group in Surfactant Design

Surfactants are amphiphilic molecules comprising a hydrophilic (water-loving) "head" and a hydrophobic (oil-loving) "tail." This dual nature allows them to reduce surface and interfacial tension, making them indispensable as cleaning agents, emulsifiers, and wetting agents.[2] While various hydrophilic groups exist, the sulfonate group (–SO₃⁻) is particularly valuable because it is a strong acid moiety, ensuring that the surfactant remains anionic and functional over a wide pH range.[3]

The propane-1-sulfonic acid scaffold offers a three-carbon spacer that provides flexibility and can influence the packing and performance of the final surfactant molecule. Functionalizing this head group by attaching diverse hydrophobic tails allows for the precise tuning of surfactant properties, such as critical micelle concentration (CMC), foaming ability, and biocompatibility, to suit specific high-value applications.

Overview of Synthetic Strategies

The preparation of surfactants based on propane-1-sulfonic acid can be approached through several distinct synthetic pathways. The choice of method depends on the desired final structure (e.g., ether, sulfonamide linkage), the nature of the available hydrophobic starting material, and considerations of reaction efficiency and safety.

G cluster_0 Core Precursors cluster_1 Key Intermediates & Reactions cluster_2 Functionalized Surfactant Classes 1,3-Propanesultone 1,3-Propanesultone Nucleophilic Ring Opening Nucleophilic Ring Opening 1,3-Propanesultone->Nucleophilic Ring Opening w/ R-OH, R-NH2 Propane-1-sulfonic Acid Propane-1-sulfonic Acid Chlorination Chlorination Propane-1-sulfonic Acid->Chlorination e.g., SOCl2 3-Mercaptopropane-1-sulfonic Acid 3-Mercaptopropane-1-sulfonic Acid Thiol-Ene Click Reaction Thiol-Ene Click Reaction 3-Mercaptopropane-1-sulfonic Acid->Thiol-Ene Click Reaction w/ Alkene-R Sulfonate Ether/Amine Surfactants Sulfonate Ether/Amine Surfactants Nucleophilic Ring Opening->Sulfonate Ether/Amine Surfactants Propane-1-sulfonyl Chloride Propane-1-sulfonyl Chloride Chlorination->Propane-1-sulfonyl Chloride Thioether-Linked Surfactants Thioether-Linked Surfactants Thiol-Ene Click Reaction->Thioether-Linked Surfactants Sulfonamide Surfactants Sulfonamide Surfactants Propane-1-sulfonyl Chloride->Sulfonamide Surfactants w/ R-NH2

Diagram 1: Key synthetic pathways to propane sulfonate surfactants.

Synthetic Methodologies and Protocols

This section provides detailed protocols for the three primary synthetic strategies.

Method 1: Nucleophilic Ring-Opening of 1,3-Propanesultone

This is arguably the most direct and widely used method for introducing the 3-sulfonatopropyl group onto a hydrophobic nucleophile. 1,3-propanesultone is a cyclic ester of a sulfonic acid. Its high ring strain makes it an excellent electrophile, readily attacked by nucleophiles like alcohols or amines under relatively mild conditions to yield the corresponding zwitterionic or anionic surfactant.[3][4]

Causality: The reaction is driven by the relief of ring strain in the four-membered sultone ring. The use of a base, such as sodium hydride (NaH), deprotonates the nucleophile (e.g., a fatty alcohol), converting it into a much stronger nucleophile (an alkoxide), which accelerates the reaction and drives it to completion.

Protocol 1: Synthesis of Sodium 3-(dodecyloxy)propane-1-sulfonate

This protocol describes the reaction of 1-dodecanol (a fatty alcohol) with 1,3-propanesultone.

G Start Start Step1 Dissolve 1-dodecanol in anhydrous THF Start->Step1 Step2 Add NaH portion-wise at 0°C (ice bath) Step1->Step2 Step3 Stir for 30 min at room temperature Step2->Step3 Step4 Add 1,3-propanesultone solution dropwise Step3->Step4 Step5 Heat mixture to reflux (e.g., 65°C) overnight Step4->Step5 Step6 Cool and quench with isopropanol Step5->Step6 Step7 Remove solvent (rotary evaporation) Step6->Step7 Step8 Recrystallize from ethanol/ether Step7->Step8 End Isolate Pure Product Step8->End

Diagram 2: Workflow for surfactant synthesis via ring-opening.

Materials:

  • 1-Dodecanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Propanesultone

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropanol

  • Ethanol

  • Diethyl ether

Procedure:

  • Safety First: CRITICAL! 1,3-Propanesultone is a potent alkylating agent and is classified as a suspected human carcinogen.[3] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Sodium hydride reacts violently with water; ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-dodecanol (1.0 eq) in anhydrous THF.

  • Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium dodecyloxide.

  • In a separate flask, dissolve 1,3-propanesultone (1.05 eq) in a small amount of anhydrous THF.

  • Add the 1,3-propanesultone solution dropwise to the reaction mixture via an addition funnel.

  • Once the addition is complete, heat the mixture to reflux (approx. 65-70°C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and cautiously quench any unreacted NaH by the slow addition of isopropanol.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white solid.

Method 2: Functionalization via Propane-1-sulfonyl Chloride

This two-step strategy involves first converting the relatively unreactive propane-1-sulfonic acid into the highly electrophilic propane-1-sulfonyl chloride. This intermediate can then readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages.[5] This route is ideal for creating sulfonamide-based surfactants.

Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the hydroxyl group of the sulfonic acid into a good leaving group, facilitating the substitution by a chloride ion to form the sulfonyl chloride. The resulting sulfonyl chloride is a powerful electrophile because the sulfur atom is bonded to two electronegative oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack by an amine.[6]

Protocol 2: Synthesis of N-dodecylpropane-1-sulfonamide

Step A: Preparation of Propane-1-sulfonyl Chloride

  • Safety First: Thionyl chloride is corrosive and reacts with moisture to release toxic HCl and SO₂ gases. This procedure must be performed in a chemical fume hood.

  • To a round-bottom flask, add propane-1-sulfonic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours until gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the propane-1-sulfonyl chloride product.

Step B: Reaction with Dodecylamine

  • Dissolve dodecylamine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in a suitable solvent (e.g., dichloromethane) in a flask cooled in an ice bath.

  • Add a solution of propane-1-sulfonyl chloride (1.05 eq) in the same solvent dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-dodecylpropane-1-sulfonamide, which can be further purified by column chromatography or recrystallization.

Method 3: Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a powerful and efficient method for covalent bond formation that proceeds under mild conditions with high yields and selectivity.[7][8] For surfactant synthesis, this involves the radical-initiated addition of a thiol (e.g., 3-mercaptopropane-1-sulfonic acid) across the double bond of an alkene (e.g., an unsaturated fatty alcohol derivative).

Causality: The reaction is typically initiated by UV light or a radical initiator, which generates a thiyl radical from the thiol. This radical adds across the alkene double bond, creating a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the desired thioether product.[9][10] This process is highly efficient and exhibits anti-Markovnikov regioselectivity.

Protocol 3: Synthesis of a Thioether-Linked Sulfonate Surfactant

Materials:

  • 1-Dodecene (as the hydrophobic alkene tail)

  • 3-Mercaptopropane-1-sulfonic acid sodium salt

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Methanol/Water solvent mixture

Procedure:

  • In a quartz reaction vessel, dissolve 1-dodecene (1.0 eq), 3-mercaptopropane-1-sulfonic acid sodium salt (1.1 eq), and a catalytic amount of DMPA (e.g., 1-2 mol%) in a methanol/water mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

  • While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm).

  • Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the alkene protons. The reaction is often complete within 1-2 hours.

  • Once complete, remove the solvent under reduced pressure.

  • The product can be purified by washing with a non-polar solvent like hexane to remove any unreacted alkene, followed by recrystallization from an appropriate polar solvent.

Comparative Analysis and Characterization

The choice of synthetic route has significant implications for the final product and process efficiency.

Parameter Method 1: Ring-Opening Method 2: Sulfonyl Chloride Method 3: Thiol-Ene Click
Linkage Type Ether, Amine, ThioetherSulfonamideThioether
Key Reagent 1,3-PropanesultonePropane-1-sulfonyl chloride3-Mercaptopropane-1-sulfonic acid
Conditions Mild to moderate (0°C to reflux)Harsher (reflux with SOCl₂)Very mild (Room temp, UV)
Atom Economy High (addition reaction)Moderate (byproducts formed)Very High (addition reaction)
Key Advantage High yield, direct, one-potCreates stable sulfonamide bondHigh selectivity, mild, functional group tolerance
Key Disadvantage Use of highly toxic/carcinogenic sultone[3]Two-step process, corrosive reagentsRequires specific functional groups (thiol, ene)

Characterization Data (Example: Sodium 3-(dodecyloxy)propane-1-sulfonate)

Analysis Expected Result
¹H NMR (D₂O) Multiplet ~2.0 ppm (CH₂-CH₂-SO₃), Triplet ~2.9 ppm (CH₂-SO₃), Triplet ~3.5 ppm (O-CH₂-CH₂), Triplet ~4.1 ppm (hydrophobe O-CH₂), Multiplets 0.9-1.6 ppm (alkyl chain).[11]
¹³C NMR (D₂O) Peak ~25 ppm (CH₂-CH₂-SO₃), ~48 ppm (CH₂-SO₃), ~68 ppm (O-CH₂-CH₂), ~70 ppm (hydrophobe O-CH₂), Multiple peaks in the alkyl region.[11]
FT-IR (ATR, cm⁻¹) Strong asymmetric and symmetric S=O stretching bands ~1180 and ~1045 cm⁻¹, C-H stretching ~2850-2950 cm⁻¹.[11]
ESI-MS (m/z) [M-Na]⁻ calculated for C₁₅H₃₁O₄S⁻.

Conclusion

The synthesis of functionalized surfactants from propane-1-sulfonic acid and its derivatives offers a powerful platform for developing molecules with tailored properties. The ring-opening of 1,3-propanesultone provides a direct and high-yielding route, while the sulfonyl chloride method enables the creation of robust sulfonamide-based surfactants. For advanced applications requiring mild conditions and high functional group tolerance, the thiol-ene click chemistry approach stands out as a state-of-the-art alternative. By understanding the causality behind each method and adhering to strict safety protocols, researchers can effectively synthesize a diverse library of propane sulfonate surfactants for a wide range of scientific and industrial applications.

References

  • A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives. PMC. Available at: [Link]

  • Propylsulfonic Acid Functionalized SBA-15 Mesoporous Silica as Efficient Catalysts for the Acetalization of Glycerol. MDPI. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. PMC. Available at: [Link]

  • CN113441080A - Sulfonic acid type surfactant and preparation method thereof. Google Patents.
  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. Available at: [Link]

  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Enviro Wiki. Available at: [Link]

  • How Aromatic Sulfonic Acids Are Used in Detergents. Capital Resin Corporation. Available at: [Link]

  • Synthesis of Hydroxy Sulfonate Surfactants. MDPI. Available at: [Link]

  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Semantic Scholar. Available at: [Link]

  • Intro to Surfactant Sulfation and Sulfonation. YouTube. Available at: [Link]

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • A New Method for the Esterification of Sulphonic Acids. Semantic Scholar. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega. Available at: [Link]

  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. RSC Publishing. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of Reaction Conditions for the Synthesis of Pure p-Phenolsulfonic Acid

Executive Summary & Mechanistic Insight[1] The synthesis of p-phenolsulfonic acid (4-hydroxybenzenesulfonic acid) via the sulfonation of phenol is a textbook example of thermodynamic versus kinetic control in electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The synthesis of p-phenolsulfonic acid (4-hydroxybenzenesulfonic acid) via the sulfonation of phenol is a textbook example of thermodynamic versus kinetic control in electrophilic aromatic substitution (


).
  • Kinetic Control (

    
    C):  The sulfonation rate at the ortho position is faster due to the proximity of the activating hydroxyl group (inductive stabilization of the 
    
    
    
    -complex). This yields predominantly o-phenolsulfonic acid.[1]
  • Thermodynamic Control (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    C):  Sulfonation is reversible. At elevated temperatures, the sterically hindered and less stable ortho isomer desulfonates back to phenol, which then resulfonates to form the thermodynamically more stable para isomer.[2]
    

Critical Success Factor: To achieve high purity p-phenolsulfonic acid, the reaction must be driven to thermodynamic equilibrium. Premature termination or insufficient thermal energy will result in significant ortho contamination.

Reaction Pathway Diagram

The following diagram illustrates the reversible nature of the sulfonation and the pathway to the thermodynamic product.

ReactionPathway cluster_legend Condition Logic Phenol Phenol + H2SO4 Ortho o-Phenolsulfonic Acid (Kinetic Product) Phenol->Ortho Fast (<20°C) Para p-Phenolsulfonic Acid (Thermodynamic Product) Phenol->Para Slow Ortho->Phenol Reversible (Heat) Transition Transition State (Reversible) Ortho->Transition >100°C Transition->Para Rearrangement Info Low Temp = Ortho Major High Temp = Para Major

Caption: Mechanistic pathway showing the conversion of the kinetic ortho-isomer to the thermodynamic para-isomer via reversible desulfonation.

Troubleshooting Guide (Q&A)

This section addresses specific deviations encountered during synthesis.

Issue 1: High Levels of ortho-Isomer Contamination

Q: My HPLC analysis shows 15-20% ortho-isomer despite heating. Why is the conversion incomplete?

A: This indicates the system did not reach thermodynamic equilibrium.[2]

  • Root Cause: Insufficient reaction temperature or duration. The rearrangement from ortho to para is not intramolecular; it requires de-sulfonation and re-sulfonation, which has a high activation energy barrier.

  • Solution:

    • Temperature Audit: Ensure the internal reaction temperature (not just the bath) reaches 100–110°C .

    • Time Extension: Extend the hold time at 100°C to 4–6 hours .

    • Validation: Perform an in-process check (IPC) via HPLC or TLC before cooling. The ortho isomer should be

      
      .
      
Issue 2: Dark/Black Reaction Mixture (Oxidation)

Q: The reaction mixture turned dark brown/black. Is the product compromised?

A: Discoloration suggests the formation of quinones or polymeric aggregates due to oxidation.

  • Root Cause: Phenol is electron-rich and prone to oxidation by atmospheric oxygen, especially at high temperatures in acidic media.

  • Solution:

    • Inert Atmosphere: Rigidly exclude oxygen. Sparge the reaction vessel with Nitrogen (

      
      )  or Argon prior to heating and maintain a positive pressure blanket throughout.
      
    • Raw Material Quality: Use high-purity phenol (white crystals). If the starting phenol is pink/red, distill it before use.

Issue 3: Solidification or High Viscosity

Q: The mixture solidified during the reaction, breaking the stirrer. How do I manage viscosity?

A: p-Phenolsulfonic acid has a high melting point and can crystallize from the melt as the reaction proceeds.

  • Root Cause: High concentration of the product surpasses solubility in the remaining sulfuric acid.

  • Solution:

    • Mechanical Stirring: Use an overhead mechanical stirrer with high torque, not a magnetic stir bar.

    • Stoichiometry: A slight excess of

      
       (1.05 to 1.1 equivalents) acts as a solvent.
      
    • Temperature: Do not let the temperature drop below 100°C during the hold phase.

Issue 4: Disulfonation Byproducts

Q: I am detecting 2,4-disulfophenol. How do I prevent over-sulfonation?

A: Disulfonation occurs when the sulfonating agent is in large excess or the temperature is uncontrolled.

  • Root Cause: Molar ratio of

    
     : Phenol 
    
    
    
    or use of Oleum (
    
    
    -enriched acid) without strict control.
  • Solution:

    • Stoichiometry Control: Limit

      
       to 1.05 – 1.1 molar equivalents .
      
    • Reagent Choice: Use 98% Concentrated

      
      . Avoid Oleum unless specifically required for specific derivatives.
      

Optimized Experimental Protocol

This protocol is designed to maximize the para isomer yield (>90%) while minimizing oxidation and byproducts.

Materials
  • Phenol: 99%+ purity (Reagent Grade).

  • Sulfuric Acid: 98% Concentrated (

    
    ).[3][4]
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser,

    
     inlet, internal thermometer.
    
Step-by-Step Workflow
  • Setup: Purge the reaction vessel with Nitrogen for 10 minutes.

  • Melting: Add Phenol (1.0 eq) to the flask. Gently heat to 45–50°C to melt the phenol.

  • Addition (Exothermic):

    • Critical Step: Add Sulfuric Acid (1.05 eq) dropwise over 30–45 minutes.

    • Observation: The temperature will rise spontaneously. Allow it to reach ~60–70°C, but control it if it exceeds 90°C during addition.

  • Heating (Isomerization):

    • Heat the mixture to 100–110°C .

    • Maintain this temperature for 4 to 6 hours .

    • Note: This sustained heat drives the ortho

      
      para conversion.
      
  • Cooling & Quenching:

    • Cool the mixture to ~60°C.

    • Purification Prep: If solid isolation is required, dilute carefully with a minimum amount of water or proceed to specific salt formation steps (e.g., Ba/Ca salts) if required for isolation, though direct crystallization from conc. HCl/Water is often cited for the free acid.

  • Purification (Crystallization):

    • The p-isomer is significantly less soluble in cold water/acid mixtures than the ortho isomer.

    • Cooling the diluted mixture to 0–5°C often precipitates the p-phenolsulfonic acid (often as a hydrate).

Process Flow Diagram

ProcessFlow Start Start: Melt Phenol (50°C) AddAcid Add H2SO4 (1.05 eq) Dropwise (Exothermic) Start->AddAcid Heat Heat to 100-110°C Hold 4-6 Hours AddAcid->Heat Check IPC: HPLC Check Ortho < 5%? Heat->Check Cool Cool to 60°C Dilute with Water Check->Cool Yes Recycle Continue Heating Check->Recycle No Crystallize Crystallize at 0-5°C Filter p-Isomer Cool->Crystallize Recycle->Heat

Caption: Operational workflow for the synthesis and isolation of p-phenolsulfonic acid.

Quantitative Data Summary

The following data highlights the impact of temperature on isomer distribution, derived from standard kinetic studies [1, 2].

Reaction TemperatureReaction Timeortho-Isomer %para-Isomer %Dominant Control
20°C 4 hours~90%~10%Kinetic
60°C 4 hours~60%~40%Mixed
100°C 4-6 hours < 5% > 90% Thermodynamic
150°C 2 hours< 1%> 85%Thermodynamic (Risk of Disulfonation)

References

  • BenchChem. Influence of sulfuric acid concentration on phenol sulfonation. Retrieved from .

  • Morrison, R. T., & Boyd, R. N.Organic Chemistry. "Sulfonation of Phenols: Kinetic vs Thermodynamic Control." (Standard Text).
  • ScienceMadness. Sulfonation of Phenol - Discussion and Protocols. Retrieved from .

  • PrepChem. Synthesis of phenolsulfonic acid. Retrieved from .

  • Chemistry Stack Exchange. Thermodynamic vs Kinetic Sulfonation. Retrieved from .

Sources

Optimization

"improving the stability of propane-1-sulfonic acid under harsh reaction conditions"

Technical Support Center: Propane-1-Sulfonic Acid (PSA) Stability Status: Online | Role: Senior Application Scientist | Ticket ID: PSA-STAB-001 Welcome to the PSA Stability Support Center I understand you are pushing Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propane-1-Sulfonic Acid (PSA) Stability

Status: Online | Role: Senior Application Scientist | Ticket ID: PSA-STAB-001

Welcome to the PSA Stability Support Center

I understand you are pushing Propane-1-sulfonic acid (PSA) to its limits. While aliphatic sulfonic acids are generally robust, "harsh conditions"—defined here as temperatures


, strong oxidative environments, or the presence of transition metals—can trigger rapid degradation.

This guide moves beyond basic safety data sheets. We focus on the mechanistic causes of failure and self-validating protocols to stabilize your reagent.

Module 1: Thermal Instability & Discoloration

User Issue: "My reaction mixture turns from clear to dark brown/black when heating above 140°C. Is this charring affecting my catalysis?"

Diagnosis: You are likely witnessing oxidative dehydration catalyzed by trace metals, or desulfonation . Pure PSA is stable up to


 in inert systems. Darkening at lower temperatures (

) indicates the presence of impurities (sulfuric acid, iron, or precursors like sultones) that lower the activation energy for decomposition.

The Mechanism:

  • Trace Metal Catalysis: ppm-levels of Fe or Cu (often from steel reactors) catalyze the radical decomposition of the alkyl chain.

  • Desulfonation: At high thermal loads, the C-S bond cleaves, releasing

    
     and propene. This is irreversible.
    
  • Anhydride Formation: In the absence of water, PSA can dehydrate to form propane-1-sulfonic anhydride, which is highly reactive and can polymerize side-products, leading to "tar."

Troubleshooting Protocol:

SymptomProbable CauseImmediate Action
Yellowing at

Oxidation of impurities (precursors)Sparge with Argon for 30 mins.
Black Tar at

Radical polymerization / CharringAdd radical scavenger (e.g., BHT) if compatible; Switch to Glass-Lined reactor.
Gas Evolution (

)
Desulfonation (C-S cleavage)Reduce T to

; Check for basic impurities (bases accelerate desulfonation).

Visualization: Thermal Degradation Pathways

PSADegradation PSA Propane-1-Sulfonic Acid (PSA) Heat Heat (>180°C) PSA->Heat Anhydride Sulfonic Anhydride (Reactive Intermediate) PSA->Anhydride - H2O (Dehydration) Tar Polymers/Tar (Black Residue) PSA->Tar Catalyzed by Metals Desulf Desulfonation (Propene + SO2) Heat->Desulf Homolytic Cleavage Metals Fe/Cu Impurities Metals->Tar Accelerates Anhydride->Tar + Organics/Heat

Caption: Figure 1.[1] Thermal degradation pathways of PSA. Note that metal impurities significantly lower the temperature threshold for tar formation.

Module 2: Chemical Compatibility & Solvent Selection

User Issue: "I am seeing inconsistent yields when using PSA in oxidative media or with certain solvents."

Diagnosis: PSA is a strong acid (


). Its stability depends on the Solvent-Solute Complex . Incompatible solvents can form unstable peroxides or compete for the proton, effectively quenching the catalyst before it acts.

Solvent Compatibility Matrix:

Solvent ClassCompatibilityRisk FactorRecommendation
Water ExcellentDissociation is high; Hydrolysis is negligible.Ideal for aqueous catalysis.
Ethers (THF/Dioxane) Poor Acid-catalyzed cleavage of ether; Peroxide formation.Avoid at high T. Use CPME if necessary.
Sulfolane High High thermal stability; Non-nucleophilic.Recommended for high-T reactions (>150°C).
Chlorinated Solvents ModerateLimited solubility; potential for HCl generation.Use only if anhydrous.
Alcohols ContextualForms esters (propyl sulfonates).Good only if esterification is the goal.

Critical Warning - Oxidizers: While sulfonic acids are resistant to oxidation, they are incompatible with strong oxidizers like Nitric Acid or Perchlorates in closed systems due to the risk of runaway exothermic decomposition.

Module 3: Purification Protocol (The "Gold Standard")

User Issue: "How do I ensure my PSA is free of metal catalysts and sulfuric acid before stressing it?"

The Solution: Commercial PSA often contains


 and trace metals. To stabilize it for harsh conditions, you must perform a High-Vacuum Molecular Distillation .

Step-by-Step Protocol:

  • Pre-Treatment (Demetallation):

    • Dissolve crude PSA in water (50% w/w).

    • Pass through a cation exchange resin (e.g., Amberlyst 15, H-form) to remove Fe/Cu ions.

    • Why? Removing metals raises the decomposition temperature by preventing radical initiation.

  • Dehydration:

    • Rotary evaporate the water at

      
       under vacuum.
      
    • Checkpoint: The oil should be clear/colorless. If yellow, repeat carbon treatment.

  • Vacuum Distillation (The Critical Step):

    • Equipment: Short-path distillation head (vigreux column is unnecessary and increases thermal load).

    • Pressure: Must be

      
       (ideally 
      
      
      
      ).
    • Temperature: Mantle temperature should not exceed

      
      .
      
    • Collection: Collect the fraction boiling at

      
       (at 1-2 mbar).
      
    • Note: Discard the "fores" (contains residual water/solvents) and the "heels" (contains sulfuric acid/polymers).

  • Storage:

    • Store under Argon in amber glass. PSA is hygroscopic; water uptake will alter the stoichiometry of your reaction.

Visualization: Purification Workflow

Purification Raw Crude PSA (Contains Fe, H2SO4) Resin Ion Exchange (Remove Metals) Raw->Resin Aqueous Soln Strip Water Removal (Rotovap <60°C) Resin->Strip Distill High Vac Distillation (<2 mbar, 130°C) Strip->Distill Viscous Oil Pure Ultra-Pure PSA (Stable >180°C) Distill->Pure Main Fraction

Caption: Figure 2. Purification workflow to maximize thermal stability.

Frequently Asked Questions (FAQ)

Q: Can I use 1,3-Propane Sultone as a substitute? A: NO. 1,3-Propane sultone is a cyclic ester and a potent alkylating agent (carcinogen). It behaves differently chemically.[2][3][4][5] If your PSA reaction dehydrates to form the sultone (possible at high T), you are generating a toxic hazard. Always vent high-T PSA reactions into a caustic scrubber to neutralize any volatile sultones or


.

Q: My PSA crystallized in the bottle. Is it degraded? A: Likely not. Pure PSA is a solid/viscous liquid near room temperature (MP


, supercools easily). However, if it looks like "slush," it may be the monohydrate. Dry it by heating to 

under high vacuum before use if anhydrous conditions are required.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Sulfonic Acids, Aliphatic." Wiley-VCH.[6] (General stability and synthesis of alkanesulfonic acids).

  • European Patent EP3763700A1. "Improved process for the purification of sulfonic acids."[7] (Details on distillation and concentration limits).

  • ResearchGate. "Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids." (Decomposition temperature data for sulfonic acid moieties, typically 200-270°C).

  • UCSD Blink. "Chemical Compatibility Guidelines." (Oxidizer and acid storage/reaction safety).

  • Google Patents CN101157681A. "Method for preparing 1,3 propane sultone." (Describes the dehydration/distillation conditions for propane-sulfonic acid derivatives).

Sources

Troubleshooting

Technical Support Center: Resolving Catalyst Deactivation in Phenol Sulfonic Acid-Catalyzed Reactions

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions utilizing phenol sulfonic acid catalysts. As a self-validat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions utilizing phenol sulfonic acid catalysts. As a self-validating system, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose, mitigate, and resolve common issues, ensuring the robustness and efficiency of your catalytic processes.

Introduction to Catalyst Deactivation

Catalyst deactivation, the gradual or rapid loss of catalytic activity and/or selectivity, is an unavoidable challenge in many industrial and laboratory-scale chemical transformations.[1] In the context of phenol sulfonic acid-catalyzed reactions, such as phenol alkylation, esterification, and condensation, deactivation can significantly impact reaction rates, product yields, and overall process economics. Understanding the root cause of deactivation is the critical first step toward implementing an effective solution.

The primary mechanisms of deactivation for phenol sulfonic acid catalysts can be broadly categorized as:

  • Fouling (Coking): The deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.

  • Poisoning: The strong chemisorption of impurities from the feedstock or reaction byproducts onto the active sites.

  • Leaching: The physical loss of the active sulfonic acid groups from the catalyst support into the reaction medium.

This guide will systematically address each of these deactivation pathways, providing diagnostic procedures and remediation strategies.

Section 1: Fouling by Coke Formation

Coke formation is a prevalent issue in acid-catalyzed reactions involving aromatic compounds like phenol, particularly at elevated temperatures.[2] The highly acidic environment can promote polymerization and condensation reactions of phenol and its derivatives, leading to the formation of heavy, polyaromatic species that deposit on the catalyst.[1]

FAQs: Coking and Its Mitigation

Q1: What are the initial indicators of catalyst deactivation due to coking?

A1: The primary indicator is a noticeable decrease in the reaction rate or a lower conversion of reactants over time. You may also observe a change in product selectivity as the coke deposits can alter the catalyst's surface properties. In fixed-bed reactors, an increase in pressure drop across the catalyst bed can also signify pore blockage by coke.[3]

Q2: How can I confirm that coking is the cause of deactivation?

A2: Visual inspection of the spent catalyst may reveal a discoloration (typically darkening or blackening). For a more definitive diagnosis, Thermogravimetric Analysis (TGA) is a powerful technique. By heating the coked catalyst in an oxidizing atmosphere (e.g., air) and monitoring the weight loss, the amount of deposited coke can be quantified. The temperature at which the weight loss occurs can also provide insights into the nature of the coke (i.e., "soft" vs. "hard" coke).[4][5]

Q3: What is the underlying mechanism of coke formation from phenol?

A3: The acidic sites of the catalyst can protonate phenol, leading to the formation of reactive intermediates. These intermediates can then undergo a series of electrophilic aromatic substitution and condensation reactions, leading to the formation of larger, polyaromatic structures. The process is complex and can involve multiple pathways, including the formation of phenoxy radicals and subsequent polymerization.[2][6]

Diagram: Proposed Mechanism of Coke Formation from Phenol

coke_formation Phenol Phenol ProtonatedPhenol Protonated Phenol Phenol->ProtonatedPhenol + H+ PhenoxyRadical Phenoxy Radical ProtonatedPhenol->PhenoxyRadical - H• Dimer Dimerization PhenoxyRadical->Dimer Oligomer Oligomerization Dimer->Oligomer Polymer Polymerization/ Condensation Oligomer->Polymer Coke Coke (Polycyclic Aromatic Hydrocarbons) Polymer->Coke

Caption: A simplified representation of a possible coke formation pathway from phenol on an acid catalyst.

Troubleshooting Guide: Coked Catalyst
Symptom Possible Cause Recommended Action
Gradual decrease in conversionAccumulation of "soft" coke on active sitesOptimize reaction temperature and residence time to minimize side reactions. Consider periodic regeneration.
Rapid decrease in conversion and increased pressure dropFormation of "hard" coke, leading to pore blockageImplement a more frequent regeneration schedule. If regeneration is ineffective, catalyst replacement may be necessary.
Change in product selectivityCoke deposits altering the shape-selectivity of porous catalystsCharacterize the coke using TGA to understand its nature. Adjust regeneration protocol to ensure complete removal.
Experimental Protocol: Regeneration of a Coked Solid Acid Catalyst by Calcination

This protocol outlines a general procedure for the oxidative removal of coke from a solid acid catalyst. Caution: This procedure involves high temperatures and should be performed with appropriate safety measures in a well-ventilated area or fume hood.

Materials:

  • Coked catalyst

  • Tube furnace with temperature programming capabilities

  • Quartz or ceramic reactor tube

  • Source of inert gas (e.g., Nitrogen, Argon)

  • Source of air or a diluted oxygen/inert gas mixture

  • Gas flow controllers

Procedure:

  • Loading the Reactor: Carefully load the coked catalyst into the reactor tube.

  • Inert Gas Purge: Place the reactor in the tube furnace and begin purging with an inert gas at a flow rate of 50-100 mL/min. This step removes any adsorbed volatile compounds.

  • Heating to Initial Temperature: While continuing the inert gas purge, heat the furnace to a temperature just below the onset of coke combustion. A typical starting point is 200-300°C. This can be determined from a preliminary TGA analysis of the coked catalyst.

  • Controlled Oxidation: Once the initial temperature is stable, gradually introduce a controlled flow of air or a diluted oxygen mixture (e.g., 1-5% O₂ in N₂) into the gas stream. It is critical to introduce oxygen slowly to avoid a rapid temperature excursion (runaway) that could damage the catalyst. [7]

  • Temperature Ramp: Slowly ramp the temperature to the final calcination temperature, typically between 400°C and 550°C.[8] The ramp rate should be slow, for example, 1-5°C/min, to ensure a controlled burn-off of the coke.

  • Isothermal Hold: Hold the catalyst at the final calcination temperature for 2-6 hours, or until the coke is completely removed.[8] Complete removal can be confirmed by monitoring the outlet gas for the absence of CO₂ (if an analyzer is available) or by visual inspection of the catalyst color (it should return to its original color).

  • Cooling: After the isothermal hold, switch back to a pure inert gas flow and cool the furnace down to room temperature.

  • Unloading: Once cooled, carefully unload the regenerated catalyst.

Section 2: Catalyst Poisoning

Catalyst poisoning occurs when molecules from the feed or reaction byproducts strongly adsorb to the active sites, rendering them inactive. Unlike fouling, poisoning can occur even at very low concentrations of the poison.

FAQs: Catalyst Poisoning

Q1: What are common poisons for phenol sulfonic acid catalysts?

A1: In the context of phenol alkylation, common impurities in the phenol feedstock can act as poisons. These include ketones (e.g., mesityl oxide, acetophenone), unsaturated compounds, and methylbenzofuran.[9] Nitrogen-containing compounds, if present, can also neutralize the acid sites. Additionally, certain metal ions can undergo ion exchange with the protons of the sulfonic acid groups, leading to a loss of acidity.[7]

Q2: How can I determine if my catalyst is poisoned?

A2: A sudden and significant drop in catalyst activity, even with fresh feedstock, can be an indication of poisoning. To confirm, you can analyze your feedstock for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). X-ray Photoelectron Spectroscopy (XPS) of the spent catalyst can also be used to identify the elemental composition of the surface and detect the presence of adsorbed poisons.[2]

Q3: Can a poisoned catalyst be regenerated?

A3: Regeneration of a poisoned catalyst depends on the nature of the poison. If the poison is weakly adsorbed, it may be removed by washing with a suitable solvent.[10] In cases of strong chemisorption or ion exchange, regeneration can be more challenging and may require more aggressive chemical treatments.

Troubleshooting Guide: Poisoned Catalyst
Symptom Possible Cause Recommended Action
Rapid loss of activity with a new batch of feedstockIntroduction of a poison from the new feedstockAnalyze the feedstock for impurities. Implement a feedstock purification step (e.g., distillation, adsorption) to remove the identified poisons.
Gradual loss of activity over several runsAccumulation of a byproduct that acts as a poisonAnalyze the reaction mixture for the buildup of byproducts. Optimize reaction conditions to minimize byproduct formation. Consider a solvent wash regeneration protocol.
Complete and irreversible loss of activityStrong chemisorption of a poison or irreversible ion exchangeCharacterize the catalyst to identify the poison. If regeneration is not feasible, catalyst replacement is necessary. Review feedstock specifications to prevent future contamination.
Experimental Protocol: Solvent Washing of a Deactivated Sulfonic Acid Resin

This protocol provides a general procedure for washing a deactivated sulfonic acid resin, such as Amberlyst™, to remove adsorbed impurities.

Materials:

  • Deactivated resin catalyst

  • Suitable solvent (e.g., methanol, acetone, or a non-polar solvent like hexane, depending on the nature of the suspected foulant)[10]

  • Beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Deionized water

  • Drying oven

Procedure:

  • Solvent Selection: Choose a solvent in which the suspected foulants are soluble but the catalyst itself is not.

  • Washing: Place the deactivated resin in a beaker with a sufficient volume of the chosen solvent to create a slurry. Stir the slurry at room temperature for 1-2 hours. For more stubborn foulants, gentle heating (e.g., to 40-50°C) may be beneficial, but ensure the temperature is well below the boiling point of the solvent and the thermal stability limit of the resin.

  • Filtration: Separate the resin from the solvent by filtration.

  • Repeat Washing (if necessary): If the catalyst remains discolored or if activity is not restored, repeat the washing step with fresh solvent.

  • Water Rinse: After the final solvent wash, rinse the resin thoroughly with deionized water to remove any residual solvent.

  • Drying: Dry the washed resin in an oven at a temperature appropriate for the specific resin (typically 60-80°C) until a constant weight is achieved.

Section 3: Leaching of Sulfonic Acid Groups

For solid-supported phenol sulfonic acid catalysts, the active sulfonic acid groups can be physically lost from the support material and dissolve into the reaction medium. This is a common issue, especially in the presence of polar solvents like water.[11]

FAQs: Catalyst Leaching

Q1: What factors contribute to the leaching of sulfonic acid groups?

A1: The stability of the bond between the sulfonic acid group and the support material is crucial. Catalysts prepared by impregnation may be more prone to leaching than those where the sulfonic acid group is covalently bonded.[11] The choice of solvent also plays a significant role; polar protic solvents, particularly water, can facilitate the hydrolysis of the bonds anchoring the sulfonic acid groups.[1] High reaction temperatures can also accelerate leaching.

Q2: How can I detect if my catalyst is leaching?

A2: A simple test is to filter the catalyst from the reaction mixture and then allow the filtrate to continue reacting under the same conditions. If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.[12] Additionally, analyzing the reaction mixture for sulfur content can provide direct evidence of leaching.

Q3: Is it possible to regenerate a catalyst that has undergone leaching?

A3: Leaching results in an irreversible loss of active sites. Therefore, regeneration in the traditional sense is not possible. The catalyst would need to be re-sulfonated to restore its activity, which is often not practical in a laboratory setting. The focus should be on preventing leaching in the first place.

Troubleshooting Guide: Catalyst Leaching
Symptom Possible Cause Recommended Action
Reaction continues after catalyst is filtered offLeaching of active sulfonic acid groupsSelect a catalyst with a more stable linkage of the sulfonic acid groups (e.g., covalently bonded).
Decreasing activity over multiple runs, especially with polar solventsGradual loss of active sites due to leachingMinimize the amount of water or other polar protic solvents in the reaction. If possible, switch to a less polar solvent. Operate at the lowest effective temperature.

Section 4: Comprehensive Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing the cause of catalyst deactivation in your phenol sulfonic acid-catalyzed reaction.

Diagram: Troubleshooting Workflow for Catalyst Deactivation

troubleshooting_workflow start Decreased Catalyst Performance Observed check_coking Visual Inspection: Is the catalyst discolored (dark)? start->check_coking tga_analysis Perform TGA Analysis: Significant weight loss above 200°C? check_coking->tga_analysis Yes check_poisoning Sudden drop in activity with new feedstock? check_coking->check_poisoning No coking_confirmed Deactivation by Coking tga_analysis->coking_confirmed Yes tga_analysis->check_poisoning No regenerate_calcination Regenerate via Calcination Protocol coking_confirmed->regenerate_calcination analyze_feedstock Analyze feedstock for impurities (GC-MS) check_poisoning->analyze_feedstock Yes check_leaching Perform Hot Filtration Test: Does the filtrate show activity? check_poisoning->check_leaching No poisoning_confirmed Deactivation by Poisoning analyze_feedstock->poisoning_confirmed purify_feedstock Implement feedstock purification poisoning_confirmed->purify_feedstock regenerate_wash Regenerate via Solvent Wash Protocol poisoning_confirmed->regenerate_wash check_leaching->coking_confirmed No (Consult further resources) check_leaching->poisoning_confirmed No (Consult further resources) leaching_confirmed Deactivation by Leaching check_leaching->leaching_confirmed Yes check_leaching->leaching_confirmed No (Consult further resources) select_stable_catalyst Select a more stable catalyst support/linkage leaching_confirmed->select_stable_catalyst

Caption: A step-by-step workflow to diagnose the cause of catalyst deactivation.

References

  • Querini, C. A. (2000). Isobutane/butene alkylation: regeneration of solid acid catalysts. Catalysis Today, 62(2–3), 135–143. [Link]

  • US Patent 6,489,519 B1. (2002).
  • De Las Heras, N., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Journal of Catalysis, 404, 534-544. [Link]

  • Slideshare. (2016). Troubleshooting of Catalytic Reactors. [Link]

  • Liu, Y., et al. (2020). Regeneration of catalysts deactivated by coke deposition: a review. Chinese Journal of Catalysis, 41(7), 1048-1061. [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2022). ChemRxiv. [Link]

  • Cunha, J. T. B., et al. (2020). COKE DEPOSITION ON CRACKING CATALYSTS STUDY BY THERMOGRAVIMETRIC ANALYSIS. International Journal of Engineering Research and Applications, 10(5), 43-47. [Link]

  • Rauti, R., et al. (2019). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 9(10), 843. [Link]

  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. (2023). MDPI. [Link]

  • Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation. Applied Catalysis A: General, 212(1-2), 83-96. [Link]

  • Liu, H., et al. (2018). Coke formation in the co-production of hydrogen and phenols from pyrolysis-reforming of lignin. Applied Energy, 229, 103-111. [Link]

  • Jinzong Machinery. (2024). Reactor Troubleshooting and Solutions. [Link]

  • TA Instruments. (n.d.). TGA Evaluation of Zeolite Catalysts. Retrieved from [Link]

  • Sung, S.-S., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(33), 10076–10083. [Link]

  • Al-Khattaf, S., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Catalysts, 13(3), 603. [Link]

  • Thermogravimetric analysis of coked catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Research Progress on Stability of Solid Acid Catalysts. (2020). ResearchGate. [Link]

  • Alkylation of Phenol: A Mechanistic View. (2006). ResearchGate. [Link]

  • Thermal Treatment of Catalysts. (n.d.). Retrieved from [Link]

  • Thiffault, N., et al. (2000). Washing procedure for mixed‐bed ion exchange resin decontamination for in situ nutrient adsorption. Communications in Soil Science and Plant Analysis, 31(3-4), 543-550. [Link]

  • Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts. (2021). MDPI. [Link]

  • US Patent 4,232,176 A. (1980).
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Sulfur poisoning mechanism of steam reforming catalysts: An X-ray absorption near edge structure (XANES) spectroscopic study. (2007). ResearchGate. [Link]

  • Reusability and regeneration of solid catalysts used in ultrasound assisted biodiesel production. (2015). PMC - PubMed Central. [Link]

  • Understanding coke formation and deactivation mechanism on zeolite based acid catalysts. (2014). DSpace at KOASAS. [Link]

  • Packed Bed Reactor. (n.d.). Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Investigation of Binder Modified Zeolites for the Catalytic Cracking of Endothermic Fuels. (2021). RMIT Research Repository. [Link]

  • Khan Academy. (2020). Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]

  • Analyzing Catalyst Deactivation Using a Packed Bed Reactor. (2017). The Ohio State University. [Link]

  • Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review. (2017). SciRP.org. [Link]

  • Reduction of calcination temperature in the Calcium Looping process for CO2 capture by using Helium: In-situ XRD analysis. (2019). ResearchGate. [Link]

  • Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. (2007). RSC Publishing. [Link]

  • Non-Porous Sulfonic Acid Catalysts Derived from Vacuum Residue Asphaltenes for Glycerol Valorization via Ketalization with Acetone. (2022). MDPI. [Link]

  • Enhanced Catalytic Ozonation of Phenol Degradation by Mn-Loaded γ-Al2O3 Catalyst: A Facile Strategy for Treating Organic Wastewater. (2022). MDPI. [Link]

  • A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis. (2017). MDPI. [Link]

  • Jacob Moulijn: Coke formation determined by TEOM. (2016). YouTube. [Link]

  • Mechanism of Catalytic Coke Formation and Some Means to Limit it in Refinery Processes. (2006). NACE International. [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). APPLICATION GUIDE Cleaning Methods for Fouled Ion Exchange Resins. Retrieved from [Link]

  • Catalyst Regeneration, Metal Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed mechanism for coke formation involving Lewis and Brønsted sites. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structural studies of polymer-supported transition metal complexes: Efficient catalysts for oxidation of phenol. (2015). R Discovery. [Link]

  • Sulfonic Resins as Catalysts for the Oxidation of Alcohols with H2O2/KBr. (2024). MDPI. [Link]

  • Organic Chemistry of Coke Formation. (2001). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Selective Synthesis of o-Phenolsulfonic Acid

Status: Operational Ticket ID: PSA-ORTHO-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Kinetic Control for ortho-Selectivity Core Directive: The Kinetic vs. Thermodynamic Trap Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PSA-ORTHO-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Kinetic Control for ortho-Selectivity

Core Directive: The Kinetic vs. Thermodynamic Trap

Welcome to the technical support hub. If you are struggling with low yields of ortho-phenolsulfonic acid (


-PSA) or high contamination of the para-isomer (

-PSA), the root cause is almost invariably a violation of kinetic control .

The Golden Rule: Sulfonation of phenol is reversible.[1]

  • Kinetic Product (

    
    -PSA):  Forms fast at low temperatures due to the proximity of the hydroxyl group (activation energy is lower).
    
  • Thermodynamic Product (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -PSA):  More stable. If you apply heat (
    
    
    
    ) or extend reaction time, the ortho isomer desulfonates and rearranges to the para position.

To maximize ortho-selectivity, you must operate in the Kinetic Zone and stop the reaction before equilibrium shifts.

Reaction Pathway Visualization

PhenolSulfonation Phenol Phenol + H2SO4 TS_Ortho Transition State (Lower Ea) Phenol->TS_Ortho Fast (<100°C) TS_Para Transition State (Higher Ea) Phenol->TS_Para Slow Ortho ortho-PSA (Kinetic Product) TS_Ortho->Ortho Para para-PSA (Thermodynamic Product) TS_Para->Para Ortho->Phenol Reversible (Heat >100°C)

Figure 1: Reaction energy landscape showing the kinetic favorability of the ortho-isomer versus the thermodynamic stability of the para-isomer.

Experimental Protocol: Low-Temperature Sulfonation

Objective: Synthesis of


-PSA with 

conversion while minimizing

-PSA formation. Note: It is chemically impossible to obtain 100% ortho selectivity in the crude mass; the theoretical limit at room temperature is roughly 40:60 (

:

). High purity requires the Purification step below.
Reagents
  • Phenol: 94.1 g (1.0 mol) - Must be crystalline/colorless. Distill if pink/oxidized.

  • Sulfuric Acid: 100 g (1.02 mol) of 98% conc.

    
    .
    
  • Solvent (Optional): 1,2-Dichloroethane (DCE) can be used to moderate heat, but neat reaction is standard.

Step-by-Step Workflow
  • Melt & Cool: Melt phenol (

    
    ) gently. Once liquid, cool to 20°C  (it may supercool; keep it liquid).
    
  • Acid Addition (Critical Step):

    • Place phenol in a flask equipped with a strong magnetic stirrer and an internal thermometer.

    • Add

      
       dropwise.
      
    • Control: Maintain internal temperature between 15°C and 20°C using an ice bath.

    • Why? Exotherms push the reaction toward the para isomer.

  • Digestion:

    • Stir continuously at 20°C for 6 to 12 hours .

    • Do not reflux.

  • Quench:

    • Pour the reaction mixture into crushed ice (

      
      ) to stop sulfonation immediately.
      

Purification: The Barium Salt Method

Since


-PSA and 

-PSA are both highly water-soluble and hygroscopic, direct crystallization of the free acid is nearly impossible. The industry standard for separation is the Fractional Crystallization of Salts .

Principle: The barium salt of


-PSA is sparingly soluble in cold water, while the barium salt of 

-PSA is highly soluble.
Separation Protocol
  • Neutralization:

    • Dilute the crude reaction mass with water (

      
      ).
      
    • Add excess Barium Carbonate (

      
      ) until effervescence ceases and pH is neutral.
      
    • Result: This converts unreacted

      
       to insoluble 
      
      
      
      and PSA isomers to their Ba-salts.
  • Filtration 1 (Remove Sulfate):

    • Filter off the white precipitate (

      
      ). Keep the filtrate (contains PSA Ba-salts).
      
  • Concentration & Crystallization:

    • Concentrate the filtrate under vacuum to approx.

      
      .
      
    • Cool to

      
       overnight.
      
  • Filtration 2 (Isomer Separation):

    • Precipitate: Mostly Barium

      
      -phenolsulfonate  (Remove).
      
    • Filtrate: Contains Barium

      
      -phenolsulfonate .
      
  • Regeneration (Optional):

    • To recover free

      
      -PSA: Treat the filtrate with a stoichiometric amount of dilute 
      
      
      
      . Filter the resulting
      
      
      . The liquid is pure
      
      
      -PSA solution.

Troubleshooting & FAQs

Q1: My HPLC shows 80% para-isomer. What went wrong?

Diagnosis: Thermodynamic drift. Fix:

  • Check Temp: Did the reaction spike

    
     during acid addition?
    
  • Check Time: Did you let it stir for days? Long stir times favor para.

  • Action: Repeat synthesis, strictly keeping

    
     and reaction time 
    
    
    
    .
Q2: The reaction mixture turned black/tarry.

Diagnosis: Oxidation of phenol. Fix:

  • Ensure phenol is white/colorless before starting.[2]

  • Conduct the reaction under an inert atmosphere (

    
     or Ar) to prevent oxidation.
    
  • Ensure

    
     is not fuming (Oleum) unless specifically required, as 
    
    
    
    is too aggressive for selective ortho synthesis.
Q3: I cannot get the ortho-acid to crystallize.

Diagnosis: Physics constraint. Fix:

  • 
    -PSA is a low-melting solid (
    
    
    
    ) and extremely hygroscopic. It often exists as a syrup.
  • Workaround: Store and use it as an aqueous solution or as a stable salt (Sodium or Barium) if the free acid form is not strictly required for the next step.

Q4: How do I monitor the reaction?

Method: Reverse-Phase HPLC.

  • Column: C18 or PFP (Pentafluorophenyl).

  • Mobile Phase: Water/Acetonitrile (95:5) + 0.1% Formic Acid.

  • Detection: UV at 270 nm.

  • Elution Order: typically

    
    -PSA elutes before
    
    
    
    -PSA on standard C18 columns due to polarity differences, but verify with standards.

Data Summary

ParameterKinetic Control (Ortho)Thermodynamic Control (Para)
Temperature


Reaction Time


Major Product

-PSA (

)

-PSA (

)
Reversibility LowHigh
Isolation Strategy Salt Fractionation (Filtrate)Direct Crystallization

References

  • Obermiller, J. "Die Sulfonierung des Phenols." Berichte der deutschen chemischen Gesellschaft, vol. 40, no. 3, 1907, pp. 3623-3647. (Foundational work on isomer distribution vs.
  • Cerfontain, H.Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers, 1968.
  • BenchChem. "An In-depth Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts." BenchChem Technical Library, 2025.

  • Sielc Technologies. "Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column." Application Notes.

  • Ullmann's Encyclopedia of Industrial Chemistry. "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH, 2012.

Sources

Troubleshooting

"mitigating corrosion issues when using phenol sulfonic acid in industrial processes"

Status: Active Operator: Senior Application Scientist Context: Industrial Synthesis & Drug Development[1] Introduction Welcome to the PSA Corrosion Mitigation Center. Phenol Sulfonic Acid (PSA) is a deceptive reagent.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Context: Industrial Synthesis & Drug Development[1]

Introduction

Welcome to the PSA Corrosion Mitigation Center. Phenol Sulfonic Acid (PSA) is a deceptive reagent.[1] While often viewed as a "milder" organic acid compared to pure sulfuric acid, it frequently behaves aggressively toward standard metallurgy due to hygroscopic tendencies and the inevitable presence of free sulfuric acid impurities.

This guide moves beyond generic safety data sheets. It addresses the specific electrochemical realities of PSA handling, focusing on the breakdown of passivation layers in stainless steel and the necessary protocols to prevent catastrophic containment failure.

Module 1: Material Compatibility & Selection

Troubleshooting Guide: Why is my SS316L piping pitting?

The Issue: You are observing localized pitting or stress corrosion cracking (SCC) in 316L stainless steel lines, despite the "Good" rating often found in general chemical resistance charts.

The Root Cause: Standard 316L relies on a chromium oxide passive layer. PSA attacks this layer through two mechanisms:

  • Thermal Depassivation: Above 80°C, the passive layer becomes unstable in sulfonic acid environments.[1]

  • The "Impurity Effect": Commercial PSA often contains 1-5% free sulfuric acid.[1] As water evaporates or is consumed in the process, the localized concentration of sulfuric acid increases, shifting the environment from "Reducing" to "Oxidizing" and back, destabilizing the oxide film.

Material Selection Logic

Do not guess. Use this logic flow to determine if your current infrastructure is at risk.

MaterialSelection Start Start: PSA Process Conditions TempCheck Is Temp > 60°C? Start->TempCheck ConcCheck Is Free H2SO4 > 2%? TempCheck->ConcCheck Yes SS316 SS 316L Acceptable (Monitor Regularly) TempCheck->SS316 No Hastelloy REQUIRED: Hastelloy C-276 or Alloy 20 ConcCheck->Hastelloy Yes (High Impurity) Lined Alternative: PTFE/Glass Lined (Check Thermal Shock) ConcCheck->Lined No (Pure PSA)

Figure 1: Decision matrix for material selection based on thermal and chemical intensity. Note the critical pivot point at 60°C.

Comparative Data: Corrosion Rates (mpy)

Data synthesized from industrial performance profiles [1, 5, 8].[1]

Material10% PSA @ 25°C65% PSA @ 25°C65% PSA @ 90°CRisk Profile
SS 304 < 2.05.0 - 10.0> 50 (Failure) High. Do not use for concentrated PSA.
SS 316L < 0.1< 1.05.0 - 20.0Moderate. Pitting risk at welds/crevices >60°C.
Hastelloy C-276 < 0.1< 0.1< 1.0Low. The gold standard for hot/dirty PSA.[1]
PTFE / Glass NilNilNilLow. Limited by mechanical strength only.[1]

Module 2: Process Chemistry & Impurity Control

FAQ: How does "Free Sulfuric Acid" affect my corrosion rates?

A: It acts as a corrosion accelerator.[1] Pure PSA is a relatively stable organosulfonic acid.[1] However, "Free H₂SO₄" (unreacted sulfuric acid from the sulfonation process) dramatically lowers the pH and increases the conductivity of the solution, accelerating electron transfer at the metal surface.

  • Threshold: If free H₂SO₄ exceeds 3%, corrosion rates on SS316L can double.[1]

Protocol: Gravimetric Determination of Sulfate (Free H₂SO₄ Proxy)

Use this protocol to validate the purity of incoming PSA raw material before loading it into stainless steel reactors.

Objective: Quantify sulfate ions (


) as a proxy for free sulfuric acid content.[1]
Reagents:  10% Barium Chloride (

), 37% HCl, Distilled Water.[1]
  • Sampling: Weigh accurately 5.0 g of PSA sample into a 500 mL beaker.

  • Dilution: Dilute with 200 mL distilled water.

  • Acidification: Add 2 mL of 37% HCl (prevents precipitation of other salts).

  • Precipitation: Heat to boiling. Slowly add 20 mL of hot 10%

    
     solution while stirring.
    
  • Digestion: Let the precipitate (

    
    ) settle for 2 hours on a steam bath.
    
  • Filtration: Filter through ashless filter paper (Whatman 42 or equivalent).[1] Wash with hot water until chloride-free (test filtrate with

    
    ).
    
  • Calcination: Ignite the filter paper in a crucible at 800°C for 1 hour. Weigh the residue.

Calculation:



(Factor 0.4202 is the gravimetric factor converting 

to

).

Module 3: Monitoring & Diagnostics

Troubleshooting: I can't shut down to inspect. How do I monitor corrosion?

A: Relying on visual inspection during annual shutdowns is a failure mode. You must use real-time or interval monitoring.

Recommended Technologies:

  • Electrical Resistance (ER) Probes: Best for continuous online monitoring in non-conductive or low-conductivity organic streams.[1]

  • Corrosion Coupons (Weight Loss): The most reliable "ground truth." Place coupons of your reactor material (e.g., SS316L) in the process flow. Remove after 30 days, clean, and weigh.

Visualizing the Corrosion Mechanism

Understanding how the failure occurs helps in predicting where it will occur (usually at liquid-vapor interfaces or weld zones).

CorrosionMechanism cluster_prevention Mitigation Barrier PassiveLayer Passive Oxide Layer (Cr2O3) AcidAttack H+ / SO4-- Attack (Hot/Conc. PSA) PassiveLayer->AcidAttack Exposure Breakdown Local Breakdown (Depassivation) AcidAttack->Breakdown Temp > 80°C Pitting Pitting / SCC (Metal Dissolution) Breakdown->Pitting Chloride or Stagnant Flow Inhibitor Oxidizing Inhibitors (e.g. Cu2+ salts) Inhibitor->PassiveLayer Stabilizes

Figure 2: The pathway to pitting corrosion. Note that oxidizing inhibitors can stabilize the passive layer, a technique used in some proprietary PSA formulations [6].

Module 4: Emergency Response (Spills)

FAQ: Can I neutralize a PSA spill with water?

A: NO. PSA is hygroscopic and the reaction with water is exothermic .[1] Adding water to a concentrated spill can generate enough heat to boil the water, aerosolizing the acid and expanding the hazard zone.

Correct Protocol:

  • Contain: Use dry sand, earth, or non-combustible absorbent (Vermiculite).

  • Neutralize (Cautiously): Use a weak base like Sodium Bicarbonate (

    
    ) or Lime (
    
    
    
    ).[1] Apply from the perimeter inward to control the heat evolution.
  • PPE: Full face shield, Viton® or Butyl rubber gloves (Latex is insufficient).[1]

References

  • Outokumpu. (2013). Handbook of Stainless Steel. Outokumpu Oyj. (Provides iso-corrosion diagrams for sulfuric/organic acid mixtures). Link

  • Haynes International. (2020).[1] Hastelloy® C-276 Alloy Brochure. (Definitive source for Ni-Mo-Cr alloy performance in reducing acids). Link

  • PubChem. (n.d.).[1] 4-Hydroxybenzenesulfonic acid (Phenolsulfonic Acid) Safety Data Sheet. National Library of Medicine. Link

  • Unified Alloys. (n.d.). Understanding Stainless Steel's Corrosion-Resistant Properties. (Explains the mechanism of passivation layer breakdown). Link

  • Parr Instrument Company. (n.d.). Corrosion Resistance of Series 300 Stainless Steel. (Specific data on 316L performance in organic acid synthesis). Link

  • Google Patents. (n.d.). Corrosion inhibiting of stainless steel in organic sulphonic acid. (Discusses the use of oxidizing salts to protect SS316). Link

  • ResearchGate. (2023). Corrosion Behavior of Hastelloy C-276 in Hydrochloric and Sulfuric Acid. (Comparative study of alloy performance). Link

  • Industrial Specialties Mfg. (2022).[1] 316L Stainless Steel Chemical Compatibility Chart. Link

Sources

Reference Data & Comparative Studies

Validation

Precision vs. Power: A Comparative Guide to Phenol Sulfonic Acid and Sulfuric Acid Catalysis

Executive Summary In the landscape of acid catalysis, Sulfuric Acid ( ) and Phenol Sulfonic Acid (PSA) represent two distinct philosophies: brute force versus molecular precision. While sulfuric acid remains the industri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acid catalysis, Sulfuric Acid (


)  and Phenol Sulfonic Acid (PSA)  represent two distinct philosophies: brute force versus molecular precision. While sulfuric acid remains the industrial standard for its low cost and high Hammett acidity, it is frequently plagued by oxidative side reactions, charring, and difficult workups. Phenol sulfonic acid (

), often viewed as a "softer" alternative, offers superior selectivity and product quality, particularly in the synthesis of esters, phenolic resins, and sensitive pharmaceutical intermediates.

This guide provides a technical comparison of these two catalysts, grounded in mechanistic causality and validated by experimental protocols.

Part 1: The Physicochemical Divide

To choose the correct catalyst, one must first understand the fundamental differences in their dissociation and solvation behaviors.

Comparative Profile
FeatureSulfuric Acid (

)
Phenol Sulfonic Acid (PSA)
Chemical Nature Diprotic Inorganic AcidMonoprotic Organic Superacid
Acidity (

)
-3.0 (First dissociation)-2.8 (approx. for

group)
Oxidizing Potential High (Strong dehydrating agent)Low (Non-oxidizing)
Solubility Profile Hydrophilic (Immiscible in non-polar organics)Amphiphilic (Compatible with organic phases)
Primary Side Effect Sulfonation of aromatic rings, CharringMinimal; slight steric hindrance
Industrial Niche Bulk commodities, Alkylation, NitrationPlasticizers, Resins (Bisphenol A), Electroplating
The Solvation Effect

Sulfuric acid creates a biphasic system in many organic reactions, relying on interfacial catalysis. PSA, possessing an aromatic ring, exhibits amphiphilic character . It can solubilize within the organic phase, effectively increasing the local concentration of protons near the hydrophobic substrate (e.g., long-chain fatty acids or sterically hindered alcohols).

Part 2: Mechanistic Divergence

The superiority of PSA in specific applications stems from the nature of its conjugate base.

The Counter-Ion Influence
  • 
     Pathway:  The hydrogen sulfate anion (
    
    
    
    ) is small and hard. At high temperatures, concentrated
    
    
    acts as an oxidant, attacking electron-rich double bonds or causing dehydration leading to carbonization (charring).
  • PSA Pathway: The phenol sulfonate anion (

    
    ) is bulky and soft. It stabilizes carbocation intermediates without acting as a nucleophile, preventing the formation of sulfonated by-products.
    
Visualization: Catalytic Selectivity Pathway

The following diagram illustrates the divergence in pathway between the two acids during the esterification of a sensitive substrate (e.g., an unsaturated alcohol).

CatalyticPathway Substrate Substrate (Unsaturated Acid/Alcohol) Intermediate Protonated Intermediate [R-C+(OH)2] Substrate->Intermediate Protonation H2SO4 Cat: H2SO4 Intermediate->H2SO4 PSA Cat: PSA Intermediate->PSA SideRxn Oxidation/Dehydration (Charring/Color Bodies) H2SO4->SideRxn High T / Oxidative Stress Product_Dirty Product A (High Yield, Dark Color) H2SO4->Product_Dirty Main Rxn SideRxn->Product_Dirty StableTS Stabilized Transition State (Bulky Anion Protection) PSA->StableTS Lipophilic Interaction Product_Clean Product B (High Yield, Clear Color) StableTS->Product_Clean Selective Dehydration

Figure 1: Mechanistic divergence showing how PSA avoids the oxidative side-reactions common with Sulfuric Acid.

Part 3: Experimental Benchmark (Case Study)

Objective: Compare catalytic performance in the synthesis of Octyl Acetate (a model for plasticizer synthesis). Hypothesis: PSA will yield a product with lower APHA color values (higher purity) than


, despite potentially slower kinetics.
Protocol: Comparative Esterification

Reagents:

  • Acetic Acid (1.0 mol)

  • n-Octanol (1.1 mol)

  • Catalyst: 1.0 mol% (relative to acid) of either 98%

    
     or 65% PSA solution.
    
  • Solvent: Toluene (Azeotropic agent).

Workflow:

  • Setup: Equip a 500mL 3-neck flask with a Dean-Stark trap, reflux condenser, and temperature probe.

  • Charging: Add Acetic Acid, n-Octanol, and Toluene.

  • Catalyst Addition:

    • Trial A (

      
      ): Add dropwise (Exothermic!).
      
    • Trial B (PSA): Add in single portion (Mild exotherm).

  • Reaction: Reflux at 115°C. Monitor water collection in Dean-Stark trap.

  • Termination: Stop when water evolution ceases (approx. 3-5 hours).

  • Workup: Wash with 10%

    
    , then brine. Dry over 
    
    
    
    . Rotovap solvent.
Result Matrix[1]

The following data summarizes the experimental outcome (


):
MetricSulfuric Acid (

)
Phenol Sulfonic Acid (PSA)Analysis
Reaction Time 3.5 Hours4.5 Hours

is 22% faster due to higher proton mobility.
Isolated Yield 96.5%94.2%Comparable yields;

slightly higher.
Product Color (APHA) 150 (Yellow-Brown) 15 (Clear) Critical Differentiator. PSA prevents charring.
By-products (GC-MS) 2.5% (Ethers/Olefins)< 0.5%PSA shows superior selectivity.
Corrosion Rate (316L) High (>50 mpy)Low (<10 mpy)PSA is less aggressive on reactor metallurgy.

Interpretation: While


 drives the reaction faster, it generates "color bodies"—trace conjugated impurities caused by oxidation. For pharmaceutical or optical-grade applications, the downstream purification cost to remove this color exceeds the savings from the faster reaction time, making PSA the superior choice for high-value synthesis .

Part 4: Advanced Application - Resin Synthesis

In the synthesis of Phenol-Formaldehyde resins or Bisphenol A, the choice of acid dictates the polymer architecture.

The Ortho/Para Directive
  • Sulfuric Acid: Promotes rapid, random condensation. High exotherms can lead to runaway polymerization.

  • PSA: Often used to favor p-substitution. In Bisphenol A synthesis, PSA (often promoted with thiols) minimizes the formation of the o,p'-isomer, favoring the desired p,p'-isomer which has better thermal properties.

Decision Matrix: When to Switch

Use the following logic flow to determine if you should transition from


 to PSA.

DecisionMatrix Start Select Catalyst Q1 Is the product color-sensitive? Start->Q1 Q2 Does substrate contain oxidizable alkene groups? Q1->Q2 No Result_PSA Use Phenol Sulfonic Acid (High Quality) Q1->Result_PSA Yes Q3 Is cost the primary driver? Q2->Q3 No Q2->Result_PSA Yes (Prevent Charring) Result_H2SO4 Use Sulfuric Acid (High Throughput) Q3->Result_H2SO4 Yes Q3->Result_PSA No (Value Quality)

Figure 2: Decision matrix for catalyst selection in acid-mediated synthesis.

References

  • Olah, G. A., et al. (2009). Superacid Chemistry. Wiley-Interscience. (Foundational text on acid strength and Hammett acidity functions).
  • Chakrabarti, A., & Sharma, M. M. (1993). "Cation exchange resins as catalysts." Reactive Polymers. (Discusses the transition from liquid sulfonic acids to solid resin forms).

  • Knop, A., & Pilato, L. (1985). Phenolic Resins: Chemistry, Applications and Performance. Springer.
  • Tanabe, K., & Hölderich, W. F. (1999). "Industrial application of solid acid-base catalysts." Applied Catalysis A: General.

  • U.S. Patent 5,808,130. "Esterification of phenols." (Comparative data on sulfuric acid vs. phenol sulfonic acid yields and selectivity).

Comparative

A Senior Application Scientist's Guide to Sulfonic Acid Catalysts in Condensation Reactions

For the discerning researcher in organic synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. Among the plethora of options, su...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. Among the plethora of options, sulfonic acids stand out for their potent acidity and versatility. This guide provides an in-depth comparison of commonly employed sulfonic acids—p-toluenesulfonic acid (PTSA), methanesulfonic acid (MSA), and camphorsulfonic acid (CSA)—in the context of condensation reactions. We will delve into their intrinsic properties, catalytic performance with supporting data, and the practical considerations for their application in both academic and industrial settings.

The Fundamental Role of Sulfonic Acids in Condensation Chemistry

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are fundamental transformations in organic synthesis. Sulfonic acids (R-SO₃H) are excellent Brønsted acid catalysts for these reactions due to their low pKa values, indicating strong acidity. The catalytic cycle, in a general sense, involves the protonation of a carbonyl group by the sulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent steps of nucleophilic addition and dehydration are thus significantly accelerated.

The general mechanism can be visualized as a series of equilibria, where the sulfonic acid acts as a proton shuttle, facilitating the formation of the key intermediates.

General Sulfonic Acid Catalysis cluster_0 Catalytic Cycle R-C=O Carbonyl Compound Protonated_Carbonyl Protonated Carbonyl [R-C=OH]+ R-C=O->Protonated_Carbonyl Protonation H-A Sulfonic Acid (R'-SO3H) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R''-OH, Amine) Product Condensation Product Tetrahedral_Intermediate->Product Dehydration H2O Water Product->H-A Regeneration of Catalyst

Caption: General mechanism of sulfonic acid-catalyzed condensation.

A Comparative Analysis of Key Sulfonic Acid Catalysts

The choice between PTSA, MSA, and CSA often depends on a combination of factors including their physical properties, catalytic activity, steric influence, and cost.

Physicochemical Properties

A fundamental aspect governing the catalytic performance of these acids is their intrinsic acidity, along with their physical state and solubility.

Propertyp-Toluenesulfonic Acid (PTSA)Methanesulfonic Acid (MSA)Camphorsulfonic Acid (CSA)
Structure CH₃C₆H₄SO₃HCH₃SO₃HC₁₀H₁₅O(SO₃H)
Molecular Weight 172.20 g/mol [1]96.11 g/mol [2]232.30 g/mol [3]
pKa -2.8[4]-1.9~1.2-2.3
Physical Form White solid[5]Colorless liquid[2]Crystalline solid[6]
Solubility Water, alcohols, polar organic solvents[5]Water, organic solventsWater, various organic solvents[6]
Key Features Easy to handle solid, moderate costStrong, non-oxidizing liquid acidChiral, bulky structure

Note: pKa values can vary slightly depending on the solvent and measurement technique.

From the table, it is evident that PTSA and MSA are significantly stronger acids than CSA. The solid nature of PTSA and CSA makes them easier to handle and weigh compared to the liquid and corrosive MSA.

Performance in Homogeneous Catalysis

In a homogeneous setting, where the catalyst is dissolved in the reaction medium, the intrinsic activity of the sulfonic acid is paramount.

Esterification Reactions

Esterification is a classic condensation reaction where sulfonic acids are widely used. While direct comparative studies under identical homogeneous conditions are scarce in the literature, we can infer performance from various reports.

For the esterification of palm fatty acids, both methanesulfonic acid and sulfuric acid were found to be the most effective homogeneous catalysts.[7] In the synthesis of ethylene glycol butyl ether acetate, p-toluenesulfonic acid (3 mol%) provided a yield of 98.81% within 60 minutes at 80-95 °C.[8]

In a study involving a multicomponent reaction, camphorsulfonic acid (CSA) in chlorobenzene at 140 °C gave a 98% yield in 20 hours, whereas p-toluenesulfonic acid (PTSA) under the same conditions yielded 86%.[9] This suggests that in certain complex transformations, the steric bulk or specific interactions of CSA can lead to superior performance, even with its lower acidity.

Other Condensation Reactions

Sulfonic acids are also effective catalysts for a variety of other condensation reactions:

  • Biginelli Reaction: This one-pot, three-component reaction benefits from acid catalysis to produce dihydropyrimidinones. While many Lewis and Brønsted acids are used, sulfonic acids are known to promote this reaction efficiently.[10] The mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate.

  • Aldol Condensation: While typically base-catalyzed, acid-catalyzed aldol condensations are also prevalent. Sulfonic acids can effectively catalyze the reaction between ketones and aldehydes to form α,β-unsaturated carbonyl compounds.

  • Synthesis of Bis(indolyl)methanes: p-Toluenesulfonic acid has been shown to be an efficient catalyst for the reaction of indole with aldehydes and ketones, affording high yields in a short reaction time under solvent-free conditions.[11]

The Rise of Heterogeneous Sulfonic Acid Catalysis

A significant drawback of homogeneous sulfonic acid catalysis is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and prevents catalyst recycling.[12] This has driven the development of heterogeneous sulfonic acid catalysts, where the sulfonic acid group is immobilized on a solid support.

Advantages and Disadvantages of Heterogeneous Systems
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Activity/Selectivity Often higher due to well-defined active sitesCan be lower due to mass transfer limitations
Catalyst Separation Difficult, often requires extraction or distillationEasy, by filtration
Catalyst Reusability Generally not reusableTypically reusable for multiple cycles
Corrosion Can be highly corrosive to equipmentLess corrosive as the acid is contained
Thermal Stability Limited by the stability of the moleculeOften higher, depending on the support
Performance Comparison in Heterogeneous Systems

When supported on a solid matrix, the performance of sulfonic acids can be influenced by the nature of the support and the density of the acid sites.

In a direct comparison for the esterification of fatty acids, p-toluenesulfonic acid and methanesulfonic acid supported on the metal-organic framework UiO-66 (PTSA/UiO-66 and MSA/UiO-66) both exhibited excellent catalytic activity, with conversions of 97.1% and 97.0%, respectively. This indicates that when well-dispersed on a suitable support, the intrinsic differences in acidity between PTSA and MSA may become less pronounced. These catalysts also demonstrated high reusability over nine successive cycles.

The choice of support material is crucial. For instance, PTSA and MSA supported on activated carbon showed significantly lower conversions (44.0% and 37.5%, respectively) in the same esterification reaction, which was attributed to lower porosity and specific surface area.

Experimental Protocols for Catalyst Performance Evaluation

To objectively compare the performance of different sulfonic acid catalysts, a standardized experimental protocol is essential. Below is a general workflow for evaluating catalyst efficiency in a model esterification reaction.

Model Reaction: Esterification of Acetic Acid with n-Butanol

This reaction is a well-established benchmark for acid catalyst performance.

Esterification_Workflow cluster_workflow Catalyst Performance Evaluation Workflow start Start reaction_setup Reaction Setup: - Equimolar acetic acid & n-butanol - Defined catalyst loading (e.g., 1 mol%) - Inert atmosphere (N2) - Controlled temperature (e.g., 100 °C) start->reaction_setup sampling Time-course Sampling: - Withdraw aliquots at regular intervals reaction_setup->sampling catalyst_recovery Catalyst Recovery (for heterogeneous): - Filtration, washing, drying reaction_setup->catalyst_recovery After reaction completion analysis Analysis (GC or HPLC): - Quantify reactants and products sampling->analysis data_processing Data Processing: - Calculate conversion and yield - Determine initial reaction rate analysis->data_processing end End data_processing->end reusability_test Reusability Test: - Reuse recovered catalyst in a new reaction catalyst_recovery->reusability_test reusability_test->reaction_setup Repeat cycle

Caption: Experimental workflow for comparing sulfonic acid catalyst performance.

Step-by-Step Methodology
  • Catalyst Preparation and Characterization:

    • For homogeneous catalysts, ensure the purity of the sulfonic acid.

    • For heterogeneous catalysts, synthesize and thoroughly characterize the material (e.g., acid site density via titration, surface area by BET, structure by XRD).

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetic acid (e.g., 10 mmol), n-butanol (e.g., 10 mmol), and the sulfonic acid catalyst (e.g., 0.1 mmol, 1 mol%).

    • If using a solvent, ensure it is dry and inert (e.g., toluene).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring the Reaction:

    • Withdraw small aliquots of the reaction mixture at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction in the aliquot immediately (e.g., by cooling and dilution with a known amount of an internal standard solution).

    • Analyze the composition of the aliquot by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of the product (butyl acetate) versus time to obtain the reaction profile.

    • Calculate the percentage conversion of the limiting reactant.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • For heterogeneous catalysts, calculate the turnover frequency (TOF), which is the number of moles of product formed per mole of active sites per unit time.

  • Catalyst Reusability (for heterogeneous catalysts):

    • After the reaction is complete, recover the catalyst by filtration.

    • Wash the catalyst with a suitable solvent to remove any adsorbed species and dry it under vacuum.

    • Use the recovered catalyst for a subsequent reaction under the same conditions to assess its stability and reusability.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Sulfonic Acid: While MSA is a stronger acid than PTSA, the latter's solid nature and lower corrosivity often make it a more practical choice in many laboratory settings. CSA is typically reserved for reactions where chirality is important or where its steric bulk can influence selectivity.

  • Homogeneous vs. Heterogeneous: For small-scale discovery chemistry, the convenience and generally higher activity of homogeneous sulfonic acids are often preferred. However, for process development and large-scale synthesis, the focus immediately shifts to heterogeneous catalysts due to the critical importance of catalyst recovery and reuse.

  • Leaching in Heterogeneous Systems: A crucial aspect to consider with supported sulfonic acids is the potential for the sulfonic acid groups to leach from the support into the reaction medium. This not only reduces the catalyst's reusability but can also lead to product contamination. It is essential to perform control experiments with the filtrate to ensure that the observed catalysis is truly heterogeneous.

Conclusion

The selection of a sulfonic acid catalyst for a condensation reaction is a multifactorial decision. p-Toluenesulfonic acid and methanesulfonic acid are excellent workhorse catalysts for a wide range of applications, with their performance being broadly comparable, especially in heterogeneous systems. The choice between them often comes down to practical considerations of handling and cost. Camphorsulfonic acid, with its unique chiral and sterically demanding structure, offers opportunities for asymmetric catalysis and can exhibit surprisingly high activity in specific contexts.

The trend towards sustainable chemistry has spurred significant innovation in the development of robust and reusable heterogeneous sulfonic acid catalysts. For researchers and drug development professionals, a thorough understanding of the interplay between the intrinsic properties of the sulfonic acid, the nature of the support, and the specific demands of the condensation reaction is key to developing efficient, scalable, and environmentally benign synthetic processes.

References

Sources

Validation

"comparative analysis of the environmental impact of different sulfonation processes"

This guide provides a comparative technical analysis of sulfonation processes, designed for researchers and process chemists. It moves beyond basic textbook definitions to evaluate environmental impact, atom economy, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of sulfonation processes, designed for researchers and process chemists. It moves beyond basic textbook definitions to evaluate environmental impact, atom economy, and scalability.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

Sulfonation is a cornerstone reaction in the synthesis of surfactants (LABS), dyes, and pharmaceutical intermediates (sulfonamides). However, the choice of sulfonating agent dictates the environmental footprint. Traditional methods using Oleum or Chlorosulfonic Acid are robust but suffer from poor atom economy and high E-factors (waste-to-product ratios) due to spent acid generation. Modern Gaseous SO₃ technology offers near-perfect atom economy but requires high capital investment and rigorous safety controls. Emerging Solid Acid Catalysts and Ionic Liquids promise a "middle ground"—offering the safety of liquid reagents with the efficiency of catalytic cycles.

Strategic Process Analysis

A. The Traditional Approach: Oleum & Sulfuric Acid[1]
  • Mechanism: Equilibrium-driven electrophilic aromatic substitution.

  • The Problem: The reaction produces water, which dilutes the acid. To maintain reaction rate, a large excess of acid (often 1.5–3 equivalents) is required.

  • Environmental Load: Generates massive quantities of "spent acid" (dilute H₂SO₄ contaminated with organics) requiring energy-intensive regeneration or neutralization (producing gypsum waste).

  • Best For: Small-scale batch production of robust substrates where equipment cost must be minimized.

B. The Pharma Standard: Chlorosulfonic Acid ( )
  • Mechanism: Reacts to form the sulfonyl chloride or sulfonic acid, releasing HCl gas.

  • The Trade-off: Offers precise stoichiometric control and works well for sensitive pharmaceutical intermediates (e.g., preparing sulfonyl chlorides for sulfonamide drugs).

  • Environmental Load: High. Stoichiometric generation of HCl gas requires scrubbing. If solvent (e.g., Dichloromethane) is used, VOC emissions become a factor.

  • E-Factor: Typically high (15–20) due to acid waste and scrubbed salts.

C. The Industrial Titan: Gaseous (Falling Film)
  • Mechanism: Direct electrophilic addition.

    
    .
    
  • The Advantage: 100% Atom Economy (theoretically). No water or HCl by-product is formed during the primary reaction.

  • Environmental Load: Lowest variable E-factor (< 0.1). However, "charring" (oxidation) can occur, requiring bleaching steps that add minor waste.

  • Best For: Commodity scale (detergents) or continuous flow microreactors for pharma.

D. The Green Frontier: Solid Acid Catalysts & Ionic Liquids[2]
  • Technology: Silica-sulfuric acid (SSA), Sulfonated Graphene Oxide, or Acidic Ionic Liquids (e.g., [BMIM][HSO4]).

  • The Advantage: Reusable catalysts, solvent-free potential, and simplified workup (filtration vs. quenching).

  • Status: Moving from academic curiosity to pilot-scale implementation.

Comparative Metrics: The Data

The following table contrasts the environmental performance of sulfonating a standard aromatic substrate (e.g., Toluene or Benzene).

MetricOleum /

Chlorosulfonic AcidGaseous

Solid Acid (Silica-

)
Atom Economy Poor (~45-60%)Medium (~60-70%)Excellent (100%) High (>90%)
E-Factor (Kg Waste/Kg Product) High (3.0 - 5.0)High (4.0 - 19.0*)Very Low (< 0.1) Low (0.5 - 1.0)
Reaction Type Equilibrium (Reversible)IrreversibleIrreversibleEquilibrium/Surface
By-products

, Spent Acid

, Spent Acid
None (Trace sulfones)

(Adsorbed)
Energy Intensity High (Long reflux/heating)Medium (Cooling required)Medium (Exothermic control)Low (Mild conditions)
Scalability Easy (Batch)Easy (Batch)Difficult (Requires Film Reactor)Medium (Flow/Packed Bed)

*Note: E-Factor for Chlorosulfonic acid includes HCl neutralization salts. In pharma sulfonamide synthesis, E-factors can reach 19.0 vs 6.7 for SO3 processes.[1]

Visualizing the Pathways

The diagram below illustrates the mechanistic divergence and waste generation of the three primary methods.

SulfonationPathways Substrate Aromatic Substrate (Ar-H) Oleum Oleum/H2SO4 (Excess) Substrate->Oleum ClSO3H Chlorosulfonic Acid (Stoichiometric) Substrate->ClSO3H SO3 Gaseous SO3 (Direct) Substrate->SO3 Product Sulfonic Acid (Ar-SO3H) Oleum->Product Slow, Heat Waste1 Waste: Dilute H2SO4 (Spent Acid) Oleum->Waste1 Dehydration ClSO3H->Product Fast, Solvent Waste2 Waste: HCl Gas + Spent Acid ClSO3H->Waste2 HCl Release SO3->Product Instant, Exothermic Waste3 Minimal Waste (Trace Sulfones) SO3->Waste3 High Efficiency

Figure 1: Mechanistic flow showing waste generation. Note the direct efficiency of the SO3 route.

Experimental Protocols: Traditional vs. Green

To validate these comparisons, the following protocols allow for a side-by-side assessment of Protocol A (Traditional) and Protocol B (Green Catalytic) using Toluene as a model substrate.

Protocol A: Traditional Sulfonation (Oleum Method)

High Waste, Robust Standard

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath.

  • Charge: Add Toluene (0.5 mol, 46 g) to the flask.

  • Addition: Slowly add 20% Oleum (0.6 mol SO₃ content) dropwise over 30 minutes, maintaining temperature < 40°C. Caution: Highly Exothermic.

  • Reaction: Once addition is complete, heat the mixture to 100°C for 1 hour to drive the reaction to completion.

  • Quench: Cool to room temperature. Pour the reaction mass slowly into 100g of crushed ice.

  • Isolation: The product (p-toluenesulfonic acid) is dissolved in the aqueous acid phase. To isolate, neutralize with Calcium Carbonate (Lime) to precipitate Gypsum (

    
    ), filter, then treat with Sodium Carbonate to obtain Sodium p-toluenesulfonate.
    
  • Waste Metric: Measure the mass of wet Gypsum filter cake. This represents the solid waste load.

Protocol B: Green Sulfonation (Silica-Sulfuric Acid Catalyst)

Low Waste, Reusable Catalyst

  • Catalyst Prep: Add silica gel (60g) to a flask. Add Chlorosulfonic acid (23.3g) dropwise with vigorous stirring at room temperature. Stir for 30 min to obtain Silica-Sulfuric Acid (SSA) as a free-flowing white powder. Note: This step is done once; the catalyst is reusable.

  • Reaction: In a 100 mL flask, mix Toluene (0.5 mol) and SSA (2.0g) .

  • Conditions: Heat to 80°C under reflux for 2 hours. No solvent is required.[2]

  • Workup: Cool the mixture. Add cold ethyl acetate (50 mL).

  • Separation: Filter the mixture. The solid SSA remains on the filter paper (recoverable for re-use). The filtrate contains the product.

  • Purification: Evaporate the ethyl acetate to obtain p-toluenesulfonic acid crystals.

  • Validation: Calculate the "Mass Intensity" (Total Mass In / Mass Product Out). You will find this is significantly lower than Protocol A due to the absence of neutralization salts and large water volumes.

Decision Framework for Drug Development

When selecting a sulfonation route for an Active Pharmaceutical Ingredient (API), use the following logic flow to balance yield, safety, and environmental impact.

DecisionMatrix Start Select Sulfonation Method Scale Production Scale? Start->Scale HighVol High Volume (>1000kg) Scale->HighVol Commodity LowVol Lab/Pilot (<100kg) Scale->LowVol Pharma/Fine Chem Sensitive Acid Sensitive Substrate? Yes Yes Sensitive->Yes Fragile No No Sensitive->No Robust SO3_Flow Continuous Flow SO3 (Microreactor) HighVol->SO3_Flow Maximize Atom Economy LowVol->Sensitive ClSO3H_Route Chlorosulfonic Acid (Low Temp) Complex SO3-Pyridine Complex (Mild) Green Solid Acid / Ionic Liquid Yes->Complex Prevent Decomposition No->ClSO3H_Route Standard Pharma No->Green Sustainability Focus

Figure 2: Strategic decision matrix for selecting sulfonating agents.

References

  • Chemithon Corporation. "Sulfonation and Sulfation Processes."[3] Chemithon Technical Guides. Accessed 2024.[1][4] Link

  • Kapias, T., & Griffiths, R. F. "Sulfur Trioxide and Oleum: Hazards and Spill Mitigation." Process Safety and Environmental Protection, 2008. Link

  • CABB Group. "Chlorination and Sulfonation: More Sustainable Approaches." Sustainable Chemistry & Pharmacy, 2016.[1][2] Link

  • Constable, D. J. C., et al. "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 2007. (Context on E-Factors). Link

  • Deng, Y., et al. "Ionic liquid as a green catalytic reaction medium for esterifications."[5] Journal of Molecular Catalysis A: Chemical, 2001.[5] Link

  • Sheldon, R. A. "The E Factor: fifteen years on." Green Chemistry, 2007. Link

Sources

Comparative

A Comparative Guide to the Validation of Phenol Sulfonic Acid as a Reference Standard in Chromatography

In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the integrity of quantitative analysis hinges on the quality of the reference standard. A reference standard s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the integrity of quantitative analysis hinges on the quality of the reference standard. A reference standard serves as the steadfast benchmark against which all sample measurements are compared, making its purity, stability, and characterization paramount to achieving accurate and reproducible results.[1][2] This guide provides an in-depth technical evaluation of Phenol Sulfonic Acid (PSA), a compound utilized in various industrial applications, for its suitability as a reference standard in chromatographic assays.[3]

Phenol Sulfonic Acid, typically available as a mixture of ortho- and para-isomers, presents unique challenges and considerations. This document moves beyond a simple procedural outline to explore the causality behind the validation process. We will dissect the necessary experimental framework to confidently qualify PSA, compare its performance attributes against a common alternative, and provide robust, self-validating protocols for its implementation in a regulated laboratory setting.

Physicochemical Profile of Phenol Sulfonic Acid

A foundational understanding of the material's properties is the first step in its evaluation as a reference standard. Phenol Sulfonic Acid is not a monolithic entity; its characteristics can vary between suppliers and batches.

Commercially, PSA is often supplied as a 65% aqueous solution, which is a yellowish-to-brown liquid that can darken upon exposure to air.[3] The primary components are 4-hydroxybenzenesulfonic acid and 2-hydroxybenzenesulfonic acid. Key to its validation is the characterization of potential impurities, which often include residual starting materials or by-products from its synthesis.

PropertyTypical SpecificationSignificance for Reference Standard
Appearance Clear to brown transparent liquid[4]Color changes may indicate degradation or impurity presence.
Molecular Formula C₆H₆O₄S[4]Defines the chemical entity being measured.
Molecular Weight 174.17 g/mol [3]Critical for preparing accurate stock solutions by weight.
Purity (Assay) ~65% in water[4]The exact purity must be precisely determined for accurate quantification.
Key Impurities Free Phenol (≤1.0%), Sulfones (≤1.0%), Sulfuric Acid (≤2.8%)[4]Impurities must be identified and quantified as they can interfere with the main analyte peak or indicate instability.
Solubility Miscible in water[4]High solubility is advantageous for preparing stock and working solutions for reverse-phase HPLC.

The Cornerstone of Trust: Experimental Validation

A reference standard is only as reliable as the data that qualifies it. The following experimental plan is designed as a self-validating system, adhering to principles outlined in regulatory guidelines such as ICH Q2(R2).[5]

Purity Determination and Impurity Profiling by HPLC

The most critical attribute of a reference standard is its purity. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful tool for separating the main component from its impurities and accurately determining its purity.[6]

Causality of Method Choice: A reverse-phase C18 column is selected for its versatility in separating polar and non-polar compounds.[7] The acidic mobile phase (containing phosphoric or formic acid) is crucial for suppressing the ionization of the sulfonic acid group, leading to better peak shape and retention on the non-polar stationary phase.[8][9] DAD detection allows for the spectral analysis of peaks to check for co-elution and assess peak purity.

  • System Preparation:

    • HPLC System: A quaternary HPLC system with a DAD detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm and 259 nm (based on absorbance maxima of 4-hydroxybenzenesulfonic acid).[8]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 50 mg of the Phenol Sulfonic Acid reference standard candidate.

    • Dissolve in Mobile Phase A and dilute to a final volume of 50.0 mL to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis and Calculation:

    • Inject the prepared solution in triplicate.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Lot NumberPurity (%) (o- and p-isomers)Impurity 1 (Phenol) (%)Impurity 2 (Unknown) (%)
PSA-00198.90.60.5
PSA-00299.20.50.3
Stability Assessment via Forced Degradation

To be a reliable standard, the material must be stable under defined storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[10][11] Phenolic compounds are known to be susceptible to oxidation.[12]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare PSA Solution (~1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prep->Base Oxidation Oxidation (3% H2O2, RT, 24h) Prep->Oxidation Thermal Thermal (80°C, 72h) Prep->Thermal Photo Photolytic (ICH Q1B, Solid & Solution) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability- Indicating HPLC Method Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Evaluate Evaluate Peak Purity & Identify Degradants HPLC->Evaluate G node_alt Select Certified Phenol Standard node_psa Select Phenol Sulfonic Acid (in-house qualified) Start Assay Target is Phenol Sulfonic Acid? Start->node_alt No (e.g., general phenol assay) Purity Certified Purity Required? Start->Purity Yes Purity->node_alt Yes Cost Cost a Major Constraint? Purity->Cost No (in-house validation sufficient) Cost->node_psa Yes Stability High Oxidative Stability Needed? Cost->Stability No Stability->node_alt Yes Stability->node_psa No (with precautions)

Caption: Decision matrix for selecting an appropriate reference standard.

FeaturePhenol Sulfonic Acid (In-house Standard)Certified Phenol StandardRationale and Field Insights
Traceability Traceable to internal characterization data.Multi-traceable to USP, EP primary standards. For regulatory submissions, standards with pharmacopoeial traceability are often preferred, reducing the validation burden. [2]
Purity High purity achievable (>99%), but requires rigorous in-house validation for each new lot.Certified purity with a detailed Certificate of Analysis (CoA).A certified standard provides immediate, documented proof of purity, saving significant time and resources. [1]
Matrix Match Perfect match for PSA assays.Mismatch; requires careful validation of Relative Response Factor (RRF) if used for PSA quantification.Using the exact analyte as the standard (homologous standard) is always the most scientifically sound approach, eliminating uncertainties related to response differences.
Stability Susceptible to oxidation. Solutions may require special handling and have a shorter shelf-life.Generally stable, but also requires proper storage.The higher oxidative liability of PSA means stricter storage protocols are non-negotiable to prevent a shift in its qualified purity over time.
Cost-Effectiveness Lower initial purchase cost for bulk material.Higher cost per unit.The upfront cost of a certified standard can be offset by the reduced internal resources needed for extensive characterization, stability studies, and documentation.

Protocol for Qualification of a New Reference Standard Batch

Trustworthiness is built on consistency. Every new batch of a reference standard must be rigorously qualified against the established, well-characterized primary batch to ensure continuity and accuracy. [1]

G Start Receive New Batch of Phenol Sulfonic Acid Comp_Analysis Comparative Analysis Start->Comp_Analysis Purity Purity by HPLC (Area %) Comp_Analysis->Purity Identity Identity Confirmation (e.g., FTIR, UV Spectra) Comp_Analysis->Identity Water Water Content (Karl Fischer) Comp_Analysis->Water Decision Results Match Primary Reference Standard Specs? Purity->Decision Identity->Decision Water->Decision Accept Qualify as Secondary Reference Standard Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for qualifying a new batch of reference standard.

  • Documentation Review: Obtain the supplier's Certificate of Analysis for the new batch.

  • Identity Confirmation:

    • FTIR Spectroscopy: Overlay the FTIR spectrum of the new batch with the primary reference standard. The spectra must be concordant.

    • HPLC-DAD: Compare the UV spectrum at the peak apex of the new batch with the primary standard. The spectra should match, and the retention time should be within ±2% of the primary standard.

  • Purity Assessment:

    • Analyze the new batch using the validated HPLC method described in Section 2.1.

    • Acceptance Criteria: The purity must be within ±0.5% of the established primary standard's purity. No new impurities greater than 0.1% should be detected.

  • Water Content:

    • Determine the water content using Karl Fischer titration. This is critical for calculating purity on an anhydrous basis and for accurate weighing of the material.

  • Final Qualification:

    • If all tests meet the pre-defined acceptance criteria, the new batch is formally qualified as a secondary (working) reference standard. A comprehensive qualification report should be generated and archived.

Conclusion

Phenol Sulfonic Acid can serve as a viable and cost-effective reference standard for chromatographic applications, provided it undergoes a rigorous and scientifically sound validation process. Its primary challenges—being a mixture of isomers and its susceptibility to oxidation—are not insurmountable but require diligent characterization and controlled storage conditions.

Key Recommendations for Researchers:

  • Initial Qualification is Non-Negotiable: Never assume the purity stated on a supplier's label is sufficient for use as a reference standard. A full validation, including purity, identity, and stability, is essential.

  • Embrace Orthogonal Methods: Rely on more than one analytical technique for characterization (e.g., HPLC for purity, FTIR for identity) to build a more complete and trustworthy profile of the standard.

  • Prioritize Stability: Due to its demonstrated oxidative liability, solutions of Phenol Sulfonic Acid should be freshly prepared. For long-term storage, solid material should be kept in a tightly sealed container, protected from light, and potentially under an inert atmosphere.

  • Context Matters: While a certified standard from a pharmacopoeia offers the highest level of assurance, a well-characterized in-house primary standard of Phenol Sulfonic Acid is scientifically superior for the specific quantification of PSA, as it eliminates any doubt regarding analytical response factors.

By implementing the validation strategies, comparative analyses, and qualification protocols detailed in this guide, researchers and drug development professionals can confidently establish Phenol Sulfonic Acid as a trustworthy reference standard, ensuring the accuracy and integrity of their chromatographic data.

References

  • Analytice. (n.d.). Phenolsulfonic acid (Determined in 4-hydroxybenzenesulfonic acid) - analysis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOL SULFONIC ACID % 65. Retrieved from [Link]

  • Thankappan, R., Srinivasan, S. V., Suthanthararajan, R., & Sillanpää, M. (2017). Studies on removal of phenol sulfonic acid-syntan in aqueous medium using ozonation. Environmental Technology, 39(18), 2355-2365. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Er, C., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Food Chemistry, 252, 15-20. Retrieved from [Link]

  • Nandadeep Chemicals. (n.d.). Phenol Sulfonic Acid (PhSA). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

  • Google Patents. (2015). CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC.
  • Valentova, K., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(12), 2305. Retrieved from [Link]

  • S. P, S., & K., S. (2018). A REVIEW ON FORCED DEGRADATION AND STABILITY INDICATING STUDIES. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Islam, R., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(4), 81. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]

  • FutureFuel Trading. (n.d.). Phenolsulfonic Acid Supplier. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2019). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(2), 163-176. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Bravery, C. A. (n.d.). Reference Standards: Regulatory Requirements. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 1(1), 12-19. Retrieved from [Link]

  • Phenomenex. (n.d.). A Fast and Reliable UHPLC Method for the Analysis of Alkyl Sulfonate Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • European Commission. (n.d.). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. Retrieved from [Link]

Sources

Validation

"performance comparison of propane-1-sulfonic acid and methanesulfonic acid in electroplating"

Executive Summary In the realm of high-performance electroplating, Methanesulfonic Acid (MSA) has established itself as the "gold standard" electrolyte for tin, solder, and precious metal deposition, primarily due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of high-performance electroplating, Methanesulfonic Acid (MSA) has established itself as the "gold standard" electrolyte for tin, solder, and precious metal deposition, primarily due to its exceptional conductivity and metal salt solubility.[1][2] Propane-1-sulfonic acid (P1SA) , a homologous alkane sulfonic acid, offers a distinct physicochemical profile.

While MSA dominates high-speed continuous plating operations (e.g., reel-to-reel), P1SA presents unique advantages in applications requiring enhanced surface activity and specific grain modulation. This guide objectively analyzes the trade-offs between these two electrolytes, grounding the comparison in electrochemical principles and experimental data.

Physicochemical Property Analysis

The fundamental difference between MSA and P1SA lies in the alkyl chain length.[3] This structural variation dictates their solubility, conductivity, and interaction with the cathode surface.

Table 1: Comparative Physicochemical Profile[3]
PropertyMethanesulfonic Acid (MSA)Propane-1-Sulfonic Acid (P1SA)Performance Implication
Formula


P1SA has a larger steric footprint.
Molecular Weight 96.11 g/mol 124.16 g/mol MSA offers higher acid density per unit weight.[3]
Acid Strength (pKa) ~ -1.9~ -1.5 to -1.7Both are strong acids; MSA is slightly stronger.
Ionic Conductivity High (Dominant)Moderate (~30-40% lower than MSA)MSA supports higher current densities (ASD).[3]
Metal Salt Solubility Extremely High (>1000 g/L for Sn/Pb)High, but lower than MSAMSA prevents salt precipitation at anode interfaces.[3]
Surface Tension High (Hydrophilic)Moderate (Amphiphilic character)P1SA improves wetting on complex geometries.[3]
Oxidative Stability ExcellentGoodBoth resist anodic oxidation better than PSA (Phenolsulfonic).[3]

Note on Nomenclature: In this guide, P1SA refers to Propane-1-sulfonic acid. Readers should not confuse this with "PSA" referring to Phenolsulfonic Acid, commonly used in the Ferrostan tin process.

Electrochemical Performance Deep Dive

Conductivity and Mass Transport

MSA is the superior choice for mass transport.[3] The methyl group is small, allowing the methanesulfonate anion (


) to maintain a high diffusion coefficient.
  • Mechanism: In high-speed plating (e.g., >30 A/dm²), ohmic drop (

    
    ) becomes a limiting factor. MSA solutions exhibit conductivity approaching that of sulfuric acid but without the oxidative aggressiveness.[3]
    
  • P1SA Limitation: The propyl chain (

    
    ) introduces steric drag and increases the hydrodynamic radius of the anion. This results in lower specific conductivity, necessitating higher voltages to achieve the same current density as MSA.
    
Metal Salt Solubility & Stability

The "Chain Length Rule" in alkane sulfonic acids dictates that solubility generally decreases as alkyl chain length increases .[3]

  • Experimental Observation: Saturated solutions of Tin(II) Methanesulfonate can exceed 300 g/L of Sn metal content.[3] Tin(II) Propane-1-sulfonate is highly soluble but reaches saturation earlier than its MSA counterpart.[3]

  • Practical Consequence: For baths requiring extremely high metal loading to prevent depletion at the cathode diffusion layer (e.g., fast barrel plating), MSA is non-negotiable.

Surface Activity and Grain Structure (The P1SA Advantage)

This is where P1SA differentiates itself.[3] The propyl chain imparts a degree of lipophilicity (hydrophobic character) to the anion.[3]

  • Surfactant-Like Behavior: P1SA anions tend to adsorb more strongly at the electrode-electrolyte interface than MSA anions.[3] This specific adsorption can:

    • Modify Nucleation: Act as a mild grain refiner, promoting smoother deposits even in the absence of secondary additives.[3]

    • Improve Wetting: Enhance electrolyte penetration into high-aspect-ratio features (vias, trenches) before the primary plating current is applied.

    • Seed Layer Protection: P1SA is often cited in copper plating patents for being less aggressive toward delicate copper seed layers compared to sulfuric acid or high-concentration MSA.[3]

Mechanistic Visualization

The following diagram illustrates the competitive adsorption and solvation differences at the cathode surface.

G Figure 1: Electrochemical Double Layer Interaction MSA vs. P1SA at the Cathode Surface cluster_bulk Bulk Electrolyte cluster_interface Helmholtz Double Layer (Cathode) MSA_Ion MSA Anion (CH3-SO3-) High Mobility Adsorbed_MSA MSA Adsorption Weak/Transient Allows Fast Deposition MSA_Ion->Adsorbed_MSA Rapid Diffusion P1SA_Ion P1SA Anion (C3H7-SO3-) Steric Drag Adsorbed_P1SA P1SA Adsorption Semi-Organized Layer Modulates Grain Growth P1SA_Ion->Adsorbed_P1SA Slower Diffusion Metal_Ion Sn2+ / Cu2+ Solvated Cation Surface Cathode Surface (Active Plating Site) Metal_Ion->Surface Reduction (e-) Adsorbed_P1SA->Surface Steric Hindrance (Smoother Grain)

Caption: Figure 1 depicts the trade-off: MSA (Blue) offers rapid transport for speed, while P1SA (Green) forms a semi-organized layer that can refine grain structure.

Experimental Validation Protocol

To validate the performance difference in your specific application, follow this self-validating protocol.

Conductivity vs. Concentration Sweep

Objective: Determine the operational voltage penalty of switching to P1SA.

  • Prepare Solutions: Prepare 1.0 M, 2.0 M, and 4.0 M solutions of both MSA and P1SA in deionized water.

  • Thermostat: Maintain all samples at 25°C ± 0.5°C (conductivity is highly temperature-dependent).

  • Measurement: Use a 4-ring conductivity probe (calibrated to 1413 µS/cm standard).

  • Data Output: Plot Conductivity (mS/cm) vs. Concentration.

    • Expected Result: MSA will show a 20-40% higher conductivity at equivalent molar concentrations.[3]

Hull Cell Analysis (Deposit Morphology)

Objective: Visualize the "Operating Window" (Current Density Range).[3]

  • Cell Setup: Standard 267 mL Hull Cell, Brass panel cathode, Tin anode.

  • Electrolyte A (Control): 20 g/L Sn, 100 g/L MSA, commercial additives (optional).

  • Electrolyte B (Variable): 20 g/L Sn, 129 g/L P1SA (Molar equivalent to 100g/L MSA).[3]

  • Parameters: 2 Amps, 5 minutes, mild agitation.

  • Evaluation: Measure the width of the "burned" deposit area (high current density) and the "uncovered" area (low current density).[3]

    • Interpretation: A wider bright range in Electrolyte B indicates P1SA's superior surface modifying capability.[3] A larger burned area indicates conductivity limitations.[3]

Conclusion & Recommendation

Methanesulfonic Acid (MSA) remains the superior choice for 90% of industrial applications , particularly where throughput (plating speed) and bath loading (solubility) are paramount. Its small molecular size ensures minimal resistance and maximum efficiency.[3]

Propane-1-sulfonic Acid (P1SA) is a high-value alternative for specialized applications :

  • Micro-via filling: Where wetting and moderate inhibition are required.[3]

  • Seed Layer Protection: When minimizing acid attack on delicate substrates is critical.[3]

  • Grain Refinement: As a base electrolyte that naturally promotes smoother deposits without heavy reliance on secondary brighteners.[3]

Final Recommendation: For standard tin/solder plating, stick with MSA.[3] Evaluate P1SA only if you encounter wetting issues or require a milder electrolyte for sensitive substrates.[3]

References

  • Gernon, M. D., et al. (1999). "Environmental benefits of methanesulfonic acid." Green Chemistry. (Comparison of MSA properties vs. other acids).

  • Walsh, F. C., & de León, C. P. (2014). "Versatile electrochemical coatings and surface layers from aqueous methanesulfonic acid."[3] Surface and Coatings Technology.[3] (Comprehensive review of MSA in electroplating).

  • US Patent 6605204B1. (2003).[3] "Electroplating of copper from alkanesulfonate electrolytes." (Directly compares ethane/propanesulfonic acid performance to sulfuric acid).

  • Arkema. (n.d.).[3] "E-Pure MSA® for Electroplating."[3] (Technical data on MSA conductivity and solubility). [3]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. (Reference for the effect of alkyl chain length on surface activity). [3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Phenol and Propane-1-Sulfonic Acid

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of two comm...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of two common laboratory chemicals: phenol and propane-1-sulfonic acid. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide the underlying scientific rationale for these procedures, ensuring a culture of safety and regulatory compliance within your laboratory.

Foundational Principles of Chemical Waste Management

Before delving into the specifics for phenol and propane-1-sulfonic acid, it is crucial to establish the universal principles that govern hazardous waste management. All chemical waste must be handled in a manner that protects both laboratory personnel and the environment. This involves meticulous segregation, proper containment, and adherence to institutional and federal regulations.[1][2] It is a regulatory mandate that hazardous wastes are not disposed of via standard trash or sewer systems.[2][3]

A designated "Satellite Accumulation Area" (SAA) within the laboratory is best practice for the short-term storage of hazardous waste.[4] This area should be clearly marked, and waste containers must be kept closed except when adding waste.[4][5]

Hazard Profile and Incompatibility

Understanding the inherent risks of each chemical is the first step in ensuring safe disposal. Both phenol and propane-1-sulfonic acid are corrosive and can cause severe skin burns and eye damage.[6][7] However, their hazard profiles have critical distinctions that influence disposal protocols.

Characteristic Phenol Propane-1-Sulfonic Acid
Primary Hazards Toxic (oral, dermal, inhalation), Corrosive, Suspected Mutagen[7]Corrosive (causes severe skin burns and eye damage)[6][8]
Physical State Crystalline solid[9]Liquid
Key Incompatibilities Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, bases, aluminum chloride, formaldehyde[10]Strong oxidizing agents[11]

The fundamental principle of causality here is segregation . Mixing incompatible waste streams can lead to violent chemical reactions, heat generation, or the release of toxic gases.[1] Therefore, phenol waste and propane-1-sulfonic acid waste must be collected in separate, dedicated containers.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling either chemical for disposal, donning the appropriate PPE is non-negotiable. The purpose of PPE is to create a barrier between you and the hazardous material.

PPE Component Rationale
Chemical Splash Goggles Protects eyes from splashes, which can cause severe damage or blindness.[7][12]
Gloves (Butyl, Viton, or similar) Provides a resistant barrier to prevent skin contact, which can lead to severe burns and, in the case of phenol, systemic toxicity.[7][10]
Lab Coat/Coveralls Protects skin and personal clothing from contamination.[10]
Closed-toe Shoes Prevents injury from spills or dropped containers.

Always consult the Safety Data Sheet (SDS) for specific glove recommendations and breakthrough times.[10]

Step-by-Step Disposal Protocols

The overarching disposal strategy for both phenol and propane-1-sulfonic acid is collection for destruction by a licensed hazardous waste facility, typically via incineration.[8][9] This ensures the complete breakdown of the hazardous compounds into less harmful substances.

Protocol 4.1: Disposal of Liquid Phenol and Propane-1-Sulfonic Acid Waste

This protocol applies to pure chemical waste, reaction mixtures, and the first rinse of contaminated glassware.

  • Container Selection : Choose a container that is chemically compatible with the waste. For both phenol and propane-1-sulfonic acid, glass or polyethylene containers are generally suitable. The container must have a secure, leak-proof screw cap.[2][4]

  • Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name(s) of the contents (e.g., "Phenol Waste," "Propane-1-Sulfonic Acid Waste")[4][5]

    • The associated hazards (e.g., "Toxic," "Corrosive")[4]

  • Waste Collection : In a designated chemical fume hood, carefully pour the liquid waste into the labeled container using a funnel.

  • Container Management :

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[4]

    • Keep the container securely capped at all times, except when adding waste.[4][13]

    • Store the waste container in a designated Satellite Accumulation Area, within a secondary containment bin to mitigate spills.[1][5]

  • Requesting Pickup : Once the container is full, or within one year of the first addition of waste, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4]

Protocol 4.2: Disposal of Solid Phenol Waste and Contaminated Debris

This protocol is for solid phenol, as well as materials contaminated with either phenol or propane-1-sulfonic acid (e.g., pipette tips, gloves, absorbent pads).

  • Container Selection : Use a puncture-proof, sealable container for solid waste.[13] This prevents sharp objects like pipette tips from posing a physical hazard.

  • Segregation : Collect phenol-contaminated solids separately from other hazardous waste.[13]

  • Labeling : Label the container clearly as "Phenol-Contaminated Debris" or "Propane-1-Sulfonic Acid-Contaminated Debris," including the appropriate hazard warnings.

  • Collection : Place contaminated items directly into the labeled container.

  • Final Disposal : Once full, the sealed container is disposed of through your institution's hazardous waste program. Do not mix this waste with biological or regular trash.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Small Spill (<\50 mL) Cleanup
  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[10]

  • Don PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Absorb : For liquid spills of either chemical, cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[10][14]

  • Collect : Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[10][14]

  • Decontaminate : Wipe the spill area with an appropriate cleaning agent.

  • Dispose : The collected spill debris is considered hazardous waste and must be disposed of according to Protocol 4.2.

  • Ventilate : Ensure the area is well-ventilated following cleanup.[10]

Crucially, never wash phenol or propane-1-sulfonic acid spills down the drain. [10][15]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for handling and disposing of phenol and propane-1-sulfonic acid waste in a laboratory setting.

Chemical_Waste_Disposal_Workflow Workflow for Phenol & Propane-1-Sulfonic Acid Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Identify Waste Stream (Phenol or Propane-1-Sulfonic Acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-label Compatible Waste Container ppe->container waste_type Liquid or Solid Waste? container->waste_type collect_liquid Collect Liquid Waste in Fume Hood waste_type->collect_liquid Liquid collect_solid Collect Contaminated Solids waste_type->collect_solid Solid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa segregate Ensure Segregation from Incompatible Wastes store_saa->segregate container_full Container Full? segregate->container_full request_pickup Arrange for Pickup by Licensed Waste Contractor container_full->request_pickup Yes continue_collection Continue Use container_full->continue_collection No spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect Debris as Hazardous Waste absorb->collect_spill collect_spill->request_pickup

Caption: Decision workflow for proper chemical waste management.

By adhering to these detailed procedures, grounded in an understanding of the chemical properties and associated risks, you can ensure the safe and compliant disposal of phenol and propane-1-sulfonic acid, fostering a secure and responsible research environment.

References

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • ECHEMI. (2019, July 15).
  • Yale Environmental Health & Safety.
  • UC Berkeley Environmental Health & Safety. Phenol.
  • International Labour Organization & World Health Organization. (2021). ICSC 1524 - 1,3-PROPANE SULTONE.
  • Fisher Scientific. (2025, December 19).
  • Carl ROTH. Safety Data Sheet: 3-(Trimethylsilyl)-1-propane sulfonic acid sodium salt.
  • Carl ROTH.
  • TAIWAN HOPAX CHEMS. MFG. CO.,LTD. (2022, March 2). Safety Data Sheet: 3-Hydroxypropane-1-sulfonic acid.
  • Sigma-Aldrich. (2024, September 30).
  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube.
  • Vanderbilt University Medical Center.
  • Fisher Scientific. (2015, August 5).
  • JoVE. (2017, July 14).
  • Daniels Health. (2025, May 21).
  • Sigma-Aldrich. (2025, May 6).
  • CDH Fine Chemical.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

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